4'-Isobutyl-2,2-dibromopropiophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIRVKFCUIHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545812 | |
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104483-05-8 | |
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Isobutyl-2,2-dibromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isobutyl-2,2-dibromopropiophenone is a halogenated aromatic ketone. Its molecular structure, characterized by an isobutyl group, a phenyl ring, and a dibrominated propiophenone moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral characteristics. While specific experimental data for this compound is not widely available in public literature, this guide consolidates known information and provides expert analysis based on established chemical principles.
Molecular Structure and Chemical Identity
This compound is a derivative of propiophenone, featuring an isobutyl substituent at the para position of the phenyl ring and two bromine atoms on the alpha carbon of the propanone chain.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one |
| Synonyms | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-propanone |
| CAS Number | 104483-05-8[1][2][3][4] |
| Molecular Formula | C₁₃H₁₆Br₂O[2][3][4] |
| Molecular Weight | 348.07 g/mol [2][3] |
| Canonical SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[2] |
| InChI | InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3[2] |
| InChIKey | Not readily available |
Physicochemical Properties
While extensive experimental data is not publicly available, some basic physicochemical properties can be summarized from supplier information.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
| Storage | Recommended storage at -20°C for long-term stability.[2] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be devised based on general organic chemistry principles for the bromination of ketones. The likely starting material for this synthesis is 4'-isobutylpropiophenone.
Proposed Synthesis Workflow
The synthesis would likely involve the α,α-dibromination of 4'-isobutylpropiophenone. This can be achieved using a suitable brominating agent, often in the presence of a catalyst or under specific reaction conditions to promote the double halogenation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol
-
Reaction Setup: To a solution of 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Brominating Agent: Slowly add a brominating agent, such as elemental bromine (2 equivalents) or N-bromosuccinimide (NBS) (2 equivalents), to the reaction mixture. The addition is typically carried out at room temperature or slightly elevated temperatures. The use of a catalyst, such as a small amount of HBr, may be employed to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The excess bromine can be quenched by the addition of a saturated solution of sodium thiosulfate. The reaction mixture is then typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Spectral Data
As experimental spectra for this compound are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | d | 2H | Aromatic (ortho to C=O) |
| ~7.2 - 7.3 | d | 2H | Aromatic (meta to C=O) |
| ~2.6 | s | 3H | -C(Br₂)CH₃ |
| ~2.5 | d | 2H | -CH₂-CH(CH₃)₂ |
| ~1.9 | m | 1H | -CH₂-CH(CH₃)₂ |
| ~0.9 | d | 6H | -CH₂-CH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~145 | Aromatic (C-isobutyl) |
| ~135 | Aromatic (C-C=O) |
| ~130 | Aromatic (CH, ortho to C=O) |
| ~129 | Aromatic (CH, meta to C=O) |
| ~60 | -C(Br₂)CH₃ |
| ~45 | -CH₂-CH(CH₃)₂ |
| ~30 | -CH₂-CH(CH₃)₂ |
| ~25 | -C(Br₂)CH₃ |
| ~22 | -CH₂-CH(CH₃)₂ |
Table 5: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Medium | C-H stretching (aliphatic) |
| ~1690 | Strong | C=O stretching (ketone) |
| ~1605 | Medium | C=C stretching (aromatic) |
| ~820 | Strong | C-H bending (para-disubstituted aromatic) |
| ~600-500 | Strong | C-Br stretching |
Table 6: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 346, 348, 350 | [M]⁺ isotopic cluster due to two bromine atoms |
| 267, 269 | [M - Br]⁺ |
| 188 | [M - CBr₂CH₃]⁺ |
| 147 | [C₁₀H₁₅O]⁺ |
| 133 | [C₉H₁₃]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ |
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are not documented in the public domain. However, the presence of the isobutylphenyl group, a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggests potential for anti-inflammatory activity. Halogenated compounds, in general, exhibit a wide range of biological activities, including antimicrobial, and cytotoxic effects. The introduction of bromine atoms can enhance the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.
Hypothetical Signaling Pathway Involvement
Given its structural similarity to precursors of anti-inflammatory drugs, this compound, or its derivatives, could potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, without experimental data, this remains speculative.
Caption: Hypothetical interaction of this compound with a biological target.
Conclusion
This compound is a chemical compound with potential applications in synthetic organic chemistry. While detailed experimental data is scarce, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics based on established chemical principles. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic profile, and biological activities. This information will be crucial for its potential application in drug discovery and development.
References
An In-depth Technical Guide to the Physical Properties of 4'-Isobutyl-2,2-dibromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. This document details its fundamental physicochemical characteristics and provides standardized experimental protocols for their determination.
Core Physical Properties
This compound is a white, low-melting solid at room temperature.[1][2] Its chemical structure and key identifiers are outlined below.
Synonyms: 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-propanone, 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one[1][2][3] CAS Number: 104483-05-8[1][2][3]
A summary of its quantitative physical data is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others, such as boiling point and density, are currently based on predictive models.
| Physical Property | Value | Source |
| Molecular Formula | C₁₃H₁₆Br₂O | [2][3] |
| Molecular Weight | 348.07 g/mol | [2][3] |
| Appearance | White Low Melting Solid | [1][2] |
| Boiling Point | 348.6 ± 32.0 °C (Predicted) | [2] |
| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physical properties of this compound and similar organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[4]
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered.[5]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5] This can be achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.[5]
-
Place the capillary tube into a melting point apparatus.[5]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]
Boiling Point Determination (Distillation Method)
For high-boiling liquids, the boiling point can be determined through distillation, a process of vaporizing a liquid and then condensing the vapor.[6]
Procedure:
-
Place a sample of the liquid in a distillation flask, adding a few boiling chips to ensure smooth boiling.[6]
-
Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask so that it measures the temperature of the vapor as it passes into the condenser.[7]
-
Heat the flask gently.[6]
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point.[8]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, known volume used for the precise measurement of the density of a liquid or solid.[9]
Procedure for a Solid Sample:
-
Weigh a clean, dry pycnometer (m_pyc).
-
Add the solid sample to the pycnometer and weigh it again (m_pyc+sample).
-
Fill the pycnometer containing the sample with a liquid of known density (e.g., water) in which the solid is insoluble. Ensure all air bubbles are removed and the pycnometer is filled to the mark. Weigh the filled pycnometer (m_total).
-
Empty and clean the pycnometer, then fill it with only the liquid of known density and weigh it (m_pyc+liquid).
-
The density of the solid can be calculated using the following formula: Density = [(m_pyc+sample - m_pyc) * density_liquid] / [(m_pyc+liquid - m_pyc) - (m_total - m_pyc+sample)]
Solubility Testing
Qualitative solubility tests can provide valuable information about the polarity and functional groups present in an organic compound.[10]
Procedure:
-
Place approximately 10-20 mg of the solid sample into a small test tube.
-
Add about 1 mL of the solvent (e.g., water, ethanol, chloroform, methanol) to the test tube.
-
Shake the test tube vigorously for 10-20 seconds.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
If the compound is water-soluble, the pH of the aqueous solution can be tested with litmus paper to determine if it is acidic, basic, or neutral.[11]
Experimental Workflow: Synthesis of this compound
As an intermediate in the synthesis of Ibuprofen, this compound is typically prepared by the bromination of 4'-isobutylpropiophenone. The following is a representative experimental workflow based on similar reported chemical transformations.[1]
Caption: A representative workflow for the synthesis of this compound.
Logical Relationship: Determination of Compound Purity
The physical properties of a compound, particularly its melting point, are intrinsically linked to its purity. The following diagram illustrates the logical flow for assessing the purity of a synthesized crystalline solid like this compound.
Caption: Logical workflow for assessing compound purity using melting point analysis.
References
- 1. 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 104483-05-8 [amp.chemicalbook.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemconnections.org [chemconnections.org]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
4'-Isobutyl-2,2-dibromopropiophenone IUPAC name
An In-depth Technical Guide on 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
This technical guide provides a comprehensive overview of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, an alpha-dihalogenated ketone. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and general principles of organic chemistry and toxicology to present a thorough profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
The compound with the common name 4'-Isobutyl-2,2-dibromopropiophenone is systematically named under IUPAC nomenclature.
IUPAC Name: 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one[1][2]
Synonyms: this compound, 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one[1]
A summary of its key chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
| Property | Value | Source |
| Molecular Formula | C13H16Br2O | [1][2] |
| Molecular Weight | 348.07 g/mol | [2] |
| Appearance | White Low Melting Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br | [2] |
| InChI | InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 | [2] |
Proposed Synthesis
Experimental Protocol: Synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one via Bromination of 4'-Isobutylpropiophenone
Objective: To synthesize 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one by the direct bromination of 4'-isobutylpropiophenone.
Materials:
-
4'-Isobutylpropiophenone
-
Bromine (Br2)
-
Acetic Acid (glacial) or another suitable solvent like Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isobutylpropiophenone in glacial acetic acid. Cool the flask in an ice bath.
-
Bromination: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of bromine, dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Potential Biological Activity and Toxicological Profile
Direct studies on the biological activity of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one are not available. However, its structural features—a brominated propiophenone derivative—allow for informed speculation on its potential biological effects and toxicity.
Potential Biological Activity
The presence of bromine atoms can significantly influence the biological properties of organic compounds. Bromophenols, for instance, are known to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.[4] The introduction of bromine can increase lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.[2] Some studies have indicated that bromination can either increase or have little effect on the antioxidant activity of phenolic compounds.[4] It is plausible that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could exhibit some level of antimicrobial or cytotoxic activity, a common feature of alpha-halogenated ketones.
Toxicological Profile
Alpha-dihalogenated ketones are generally considered to be reactive electrophiles and are often toxic. Their toxicity is primarily attributed to their ability to covalently modify cellular nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, and lysine) and nucleobases in DNA.
Mechanism of Toxicity:
The primary mechanism of toxicity for alpha-halogenated ketones involves nucleophilic substitution reactions where a cellular nucleophile attacks the carbon atom bearing the halogen, displacing a halide ion. This can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress. The presence of two bromine atoms on the alpha-carbon in 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one likely enhances its electrophilicity and reactivity compared to its monobrominated counterpart.
Exposure to α-diketones and related compounds has been associated with respiratory tract damage.[5] The toxicity is often linked to the covalent modification of arginine residues in critical proteins.[5] Halogenated hydrocarbons, as a class, have been shown to induce lipid peroxidation and disturb chromosome segregation.[6] The potential for 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one to induce such effects warrants caution in its handling and use. Ketonic solvents have been observed to potentiate the nephrotoxic and hepatotoxic effects of some halogenated hydrocarbons.[7]
The following diagram illustrates a generalized signaling pathway for the cellular toxicity of alpha-halogenated ketones.
Caption: Generalized pathway of cellular toxicity for alpha-halogenated ketones.
Potential Applications in Research and Development
Given its structure, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is most likely utilized as a chemical intermediate in organic synthesis. It could serve as a precursor for the synthesis of various pharmaceuticals or other complex organic molecules. The 4-isobutylphenyl moiety is a key structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[8][9][10][11][12][13] This suggests that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could potentially be an intermediate or a starting material in novel synthetic routes to ibuprofen or its analogs. The two bromine atoms provide reactive sites for a variety of chemical transformations, such as Favorskii rearrangements or other nucleophilic substitution reactions, to introduce different functional groups.
Conclusion
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is a halogenated ketone with limited directly reported experimental data. Based on its chemical structure and the properties of related compounds, it is likely a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceuticals. Its toxicological profile is presumed to be similar to other alpha-dihalogenated ketones, warranting careful handling. This technical guide provides a foundational understanding of this compound, which should be supplemented with experimental data as it becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 3. 4'-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]
- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 12. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Guide: 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its immediate precursor, 1-(4-isobutylphenyl)propan-1-one, and established chemical principles for the synthesis and characterization of α,α-dibromoketones. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering a foundational understanding of this compound's characteristics and its potential as a synthetic intermediate.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1-(4-isobutylphenyl)propan-1-one (Precursor)
| Property | Value |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Appearance | Liquid |
| Boiling Point | 86-87 °C @ 0.3 Torr116-125 °C @ 270 Pa |
| Density | 0.934 g/cm³ (Predicted) |
Predicted Properties of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one:
-
Molecular Formula: C₁₃H₁₆Br₂O
-
Molecular Weight: 348.08 g/mol
-
Appearance: Expected to be a solid at room temperature, likely crystalline, with a color ranging from white to off-white or yellow.
-
Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, diethyl ether, and ethyl acetate. It is expected to be insoluble in water.
-
Stability: Stable under normal laboratory conditions, but may be sensitive to light and strong bases.
Synthesis
The synthesis of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one can be achieved through the α,α-dibromination of its precursor, 1-(4-isobutylphenyl)propan-1-one. A common and effective method for this transformation is the direct bromination using elemental bromine in a suitable solvent, often with an acid catalyst.
Synthesis of the Precursor: 1-(4-isobutylphenyl)propan-1-one
The precursor is synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.
Caption: Synthesis of the precursor via Friedel-Crafts acylation.
Experimental Protocol: Dibromination of 1-(4-isobutylphenyl)propan-1-one
This protocol describes a plausible method for the synthesis of the target compound.
Materials:
-
1-(4-isobutylphenyl)propan-1-one
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (aqueous, 10%)
-
Saturated sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(4-isobutylphenyl)propan-1-one (1 equivalent) in glacial acetic acid.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HBr gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-water.
-
Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange/brown color dissipates.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to afford 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one as a solid.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons: 2H, doublet, ~7.8-8.0 ppm (ortho to carbonyl); 2H, doublet, ~7.2-7.4 ppm (meta to carbonyl).Methyl protons (CH₃): 3H, singlet, ~2.5-2.7 ppm.Isobutyl group: 2H, doublet, ~2.5 ppm (-CH₂-); 1H, multiplet, ~1.8-2.0 ppm (-CH-); 6H, doublet, ~0.9 ppm (-CH(CH₃)₂). |
| ¹³C NMR | Carbonyl carbon (C=O): ~185-190 ppm.Aromatic carbons: ~145-150 ppm (C-isobutyl), ~130-135 ppm (C-carbonyl), ~129-131 ppm (CH), ~128-130 ppm (CH).Dibrominated carbon (-CBr₂-): ~50-60 ppm.Methyl carbon (-CH₃): ~30-35 ppm.Isobutyl carbons: ~45 ppm (-CH₂-), ~30 ppm (-CH-), ~22 ppm (-CH₃). |
| IR (Infrared) | C=O stretch: ~1680-1700 cm⁻¹.C-Br stretch: ~550-650 cm⁻¹.Aromatic C-H stretch: ~3000-3100 cm⁻¹.Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): Isotopic pattern characteristic of two bromine atoms at m/z 346, 348, and 350. |
Biological Activity and Potential Applications
α,α-Dihaloketones are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds, many of which exhibit significant biological activity. While the direct biological profile of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one has not been reported, its structural features suggest potential as a precursor for various classes of compounds. The presence of the 4-isobutylphenyl moiety, a key component of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, makes this compound an interesting starting material for the synthesis of novel ibuprofen analogs and other potential therapeutic agents.
The primary utility of this compound is as a building block in synthetic chemistry. The two bromine atoms on the α-carbon and the electrophilic carbonyl group provide multiple reaction sites for nucleophilic substitution and condensation reactions.
Caption: Synthetic utility as a precursor to bioactive heterocycles.
Safety and Handling
Warning: This compound is predicted to be a hazardous substance. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.
Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Handle in an inert atmosphere if the compound is found to be sensitive to air or moisture.
-
Ground all equipment when handling large quantities to prevent static discharge.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one.
Caption: General workflow for synthesis and characterization.
Disclaimer
The information provided in this technical guide is based on established chemical principles and data from related compounds. The predicted properties and experimental protocols have not been experimentally verified for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and should be used with caution. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.
Technical Guide: Spectroscopic and Synthetic Overview of 4'-Isobutyl-2,2-dibromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for 4'-Isobutyl-2,2-dibromopropiophenone. This compound is of interest as a potential intermediate or reference standard in pharmaceutical synthesis, particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of public domain experimental data, this guide presents predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous compounds.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one |
| Synonyms | This compound |
| CAS Number | 104483-05-8 |
| Molecular Formula | C₁₃H₁₆Br₂O |
| Molecular Weight | 348.07 g/mol [1][2] |
| Canonical SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, such as 4'-isobutylacetophenone.
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Aromatic (ortho to C=O) |
| 7.25 | Doublet | 2H | Aromatic (meta to C=O) |
| 2.55 | Doublet | 2H | -CH₂- (isobutyl) |
| 2.40 | Singlet | 3H | -CH₃ (alpha to C=O) |
| 1.90 | Multiplet | 1H | -CH- (isobutyl) |
| 0.90 | Doublet | 6H | -CH₃ (isobutyl) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C=O (Ketone) |
| 146.0 | Aromatic (quaternary, para to C=O) |
| 132.0 | Aromatic (quaternary, ipso to C=O) |
| 129.5 | Aromatic (CH, meta to C=O) |
| 128.0 | Aromatic (CH, ortho to C=O) |
| 65.0 | CBr₂ |
| 45.0 | -CH₂- (isobutyl) |
| 34.0 | -CH₃ (alpha to C=O) |
| 30.0 | -CH- (isobutyl) |
| 22.5 | -CH₃ (isobutyl) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H stretch (aliphatic) |
| 1690 | Strong | C=O stretch (ketone) |
| 1605 | Medium | C=C stretch (aromatic) |
| 1415 | Medium | C-H bend (aliphatic) |
| 1230 | Medium | C-C stretch |
| 830 | Strong | C-H bend (aromatic, para-disubstituted) |
| 650 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 346/348/350 | 5/10/5 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for Br₂) |
| 267/269 | 20/20 | [M - Br]⁺ |
| 188 | 15 | [M - Br₂]⁺ |
| 161 | 100 | [C₁₂H₁₅O]⁺ |
| 119 | 40 | [C₉H₁₁]⁺ |
| 57 | 60 | [C₄H₉]⁺ (isobutyl cation) |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the bromination of 4'-isobutylpropiophenone. A detailed experimental protocol based on standard laboratory procedures is provided below.
Synthesis of 4'-Isobutylpropiophenone (Precursor)
-
Reaction Setup: To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4'-isobutylpropiophenone.
Synthesis of this compound
-
Reaction Setup: Dissolve 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent like glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a reflux condenser.
-
Bromination: Add bromine (2.2 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete reaction. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to remove excess acid and bromine), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic analysis of the final product.
Caption: Proposed two-step synthesis of this compound.
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
References
The Synthetic Versatility of α-Dibromo Ketones: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
α,α-Dibromo ketones are highly reactive and versatile synthetic intermediates that have garnered significant attention in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the adjacent gem-dibrominated carbon—renders them powerful precursors for a wide array of molecular architectures. Their utility is most pronounced in the construction of complex heterocyclic systems, which form the backbone of many pharmaceutical agents, and in unique rearrangement and cycloaddition reactions. This technical guide provides an in-depth exploration of the core reactivity of α-dibromo ketones, focusing on their application in the Favorskii rearrangement, the synthesis of medicinally relevant heterocycles such as thiazoles and pyrazoles, and their role in cycloaddition reactions for constructing larger ring systems. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate practical application in a research and development setting.
Core Reactivity and Synthetic Pathways
The rich chemistry of α,α-dibromo ketones stems from the interplay between the electron-withdrawing carbonyl group and the two geminal bromine atoms, which serve as excellent leaving groups. This unique structural motif allows for a diverse range of transformations, including base-catalyzed rearrangements, condensations with a variety of nucleophiles to form heterocyclic rings, and reduction to form reactive intermediates for cycloadditions.
A schematic overview of the primary reaction pathways for α,α-dibromo ketones is presented below. These compounds can be strategically employed to generate α,β-unsaturated esters via the Favorskii rearrangement, engage in cyclocondensation reactions with dinucleophiles to yield five-membered heterocycles, or participate in metal-mediated cycloadditions to form larger carbocycles.
Caption: Core reactivity pathways of α,α-dibromo ketones.
The Favorskii Rearrangement
The Favorskii rearrangement is a cornerstone reaction of α-halo ketones. While classic Favorskii rearrangements of α-mono-halo ketones often lead to ring contraction or simple carboxylic acid derivatives via a cyclopropanone intermediate, α,α'-dihalo ketones react under basic conditions to yield α,β-unsaturated carboxylic acid derivatives. This transformation is particularly useful for accessing unsaturated systems that are valuable in polymer and materials science, as well as in the synthesis of complex natural products.
The mechanism for α,α'-dihalo ketones involves an initial elimination of HBr to form an α-bromo enolate or related intermediate, which then undergoes further reaction and rearrangement. When treated with an alkoxide base, the reaction provides a direct route to α,β-unsaturated esters.
Caption: Mechanism of the Favorskii rearrangement for α,α'-dihalo ketones.
Synthesis of Heterocyclic Compounds
α,α-Dibromo ketones are exceptionally valuable precursors for synthesizing a wide variety of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The gem-dibromo group provides two leaving groups, enabling facile cyclocondensation reactions with dinucleophiles like thioamides, thioureas, and hydrazines.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is significantly enhanced by the use of α,α-dibromoketones. Research has shown that α,α-dibromoketones are superior to their α-mono-bromo counterparts, as they are often crystalline, non-lachrymatory, and more reactive. This increased reactivity allows the synthesis to proceed under much milder conditions, often at room temperature, avoiding the need for heating and reducing reaction times from hours to minutes.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Pyrazole Synthesis
Pyrazoles are another class of heterocycles with significant biological activity that can be synthesized from α-dibromo ketones. The reaction typically involves a cyclocondensation with hydrazine or its derivatives. Although the synthesis of pyrazoles is more classically achieved via the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), α,α-dibromo ketones offer an alternative route. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination to afford the aromatic pyrazole ring.
Cycloaddition Reactions
Beyond their use in rearrangement and condensation reactions, α,α'-dibromo ketones can serve as precursors to reactive intermediates for cycloaddition reactions. A notable example is the iron-carbonyl-mediated [4+3] cycloaddition with 1,3-dienes to construct seven-membered rings, which are key structural motifs in troponoid natural products.
In this reaction, a reducing agent, typically diiron nonacarbonyl (Fe₂(CO)₉), is used to generate a highly reactive oxyallyl cation from the α,α'-dibromo ketone. This cation acts as the three-atom (2π electron) component in a cycloaddition with a four-atom (4π electron) diene, such as furan or cyclopentadiene, to afford a bicyclic cycloheptenone derivative.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions of α-dibromo ketones, highlighting their efficiency and versatility under various conditions.
Table 1: Hantzsch Thiazole Synthesis using α,α-Dibromoketones | α,α-Dibromoketone (Ar-CO-CHBr₂) | Thioamide/
The Pivotal Role of 4'-Isobutyl-2,2-dibromopropiophenone in an Alternative Ibuprofen Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various industrial routes. While the Boots process and the BHC process are the most well-known, alternative synthetic strategies are continually explored to improve efficiency, reduce environmental impact, and circumvent patented methods. One such alternative pathway involves the use of 4'-isobutyl-2,2-dibromopropiophenone as a key intermediate. This technical guide elucidates the role of this dibromo-ketone in a synthesis route that leverages a Favorskii rearrangement, presenting a detailed examination of the reaction mechanism, experimental protocols, and relevant quantitative data.
Introduction to the Favorskii Rearrangement Route
The synthesis of ibuprofen via this compound hinges on the Favorskii rearrangement, a base-catalyzed reaction of α-halo ketones that yields carboxylic acid derivatives. In the case of α,α-dihalo ketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acids. This intermediate can then be reduced to the final ibuprofen product. This route offers a distinct approach from the classical methods that typically involve carbonylation or cyanohydrin formation.
The overall synthetic strategy can be outlined in three main stages:
-
Synthesis of the Precursor: Preparation of 4'-isobutylpropiophenone.
-
Formation of the Key Intermediate: Bromination of 4'-isobutylpropiophenone to yield this compound.
-
Rearrangement and Reduction: Favorskii rearrangement of the dibromo-ketone to an unsaturated acid intermediate, followed by reduction to ibuprofen.
This guide will focus on the critical steps involving the dibromo-intermediate and its conversion to ibuprofen.
Synthesis of the Key Intermediate: this compound
The synthesis of the pivotal intermediate, this compound, begins with the readily available 4'-isobutylpropiophenone.
Synthesis of 4'-Isobutylpropiophenone
4'-Isobutylpropiophenone can be synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4'-Isobutylpropiophenone
-
Reagents: Isobutylbenzene, Propionyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry dichloromethane at 0-5 °C, a solution of isobutylbenzene and propionyl chloride in dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is then carefully poured onto crushed ice and acidified with concentrated HCl.
-
The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 4'-isobutylpropiophenone, which can be purified by vacuum distillation.
-
Bromination of 4'-Isobutylpropiophenone
The subsequent step involves the α,α-dibromination of the propiophenone derivative. This is a critical step to introduce the necessary leaving groups for the subsequent Favorskii rearrangement.
Experimental Protocol: Synthesis of this compound
-
Reagents: 4'-Isobutylpropiophenone, Bromine (Br₂), Acetic acid or another suitable solvent.
-
Procedure:
-
4'-Isobutylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid.
-
A stoichiometric amount of bromine (2 equivalents) is added dropwise to the solution at a controlled temperature, often with gentle heating to initiate the reaction. The reaction is typically carried out in the absence of light to prevent radical side reactions.
-
The reaction progress is monitored by the disappearance of the bromine color and confirmed by analytical techniques like TLC or GC.
-
Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
The crude this compound is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.
-
The Core Reaction: Favorskii Rearrangement of this compound
The Favorskii rearrangement of the gem-dihaloketone, this compound, is the cornerstone of this synthetic route. The reaction proceeds in the presence of a base to yield an α,β-unsaturated carboxylic acid, which is a direct precursor to ibuprofen.
Reaction Mechanism
The generally accepted mechanism for the Favorskii rearrangement of α,α-dihaloketones involves the following steps:
-
Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen-bearing carbon) to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the two bromine atoms, with the displacement of one bromide ion, to form a highly strained cyclopropanone intermediate.
-
Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the collapse of the tetrahedral intermediate and cleavage of a carbon-carbon bond of the three-membered ring. This ring-opening is driven by the release of ring strain and results in the formation of a carbanion.
-
Elimination: The second bromide ion is then eliminated, leading to the formation of a double bond and yielding the α,β-unsaturated carboxylate.
-
Protonation: Acidic workup protonates the carboxylate to give the α,β-unsaturated carboxylic acid, 2-(4-isobutylphenyl)propenoic acid.
Favorskii Rearrangement Mechanism
Experimental Protocol: Favorskii Rearrangement
-
Reagents: this compound, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol or another suitable solvent, Hydrochloric acid (HCl).
-
Procedure:
-
A solution of this compound in a suitable solvent like ethanol is prepared.
-
An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the ketone solution.
-
The mixture is heated under reflux for a specified period, during which the rearrangement occurs. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
The aqueous layer is then acidified with concentrated HCl to precipitate the 2-(4-isobutylphenyl)propenoic acid.
-
The solid product is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization.
-
Final Step: Reduction to Ibuprofen
The final step in this synthesis is the reduction of the double bond in 2-(4-isobutylphenyl)propenoic acid to yield ibuprofen. This can be achieved through catalytic hydrogenation.
Experimental Protocol: Reduction to Ibuprofen
-
Reagents: 2-(4-isobutylphenyl)propenoic acid, Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), Ethanol or another suitable solvent.
-
Procedure:
-
The unsaturated acid is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 1-4 atm).
-
The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield crude ibuprofen.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure ibuprofen.
-
Quantitative Data and Yields
The overall yield of this synthetic route is dependent on the efficiency of each step. The following table summarizes typical, though not definitively reported, yields for each transformation based on analogous reactions in the literature. Actual yields may vary based on specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Friedel-Crafts Acylation | Isobutylbenzene | 4'-Isobutylpropiophenone | 75-85 |
| Dibromination | 4'-Isobutylpropiophenone | This compound | 80-90 |
| Favorskii Rearrangement | This compound | 2-(4-isobutylphenyl)propenoic acid | 60-75 |
| Catalytic Hydrogenation | 2-(4-isobutylphenyl)propenoic acid | Ibuprofen | >95 |
| Overall Estimated Yield | Isobutylbenzene | Ibuprofen | 36-57 |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis of ibuprofen starting from isobutylbenzene and utilizing this compound as the key intermediate.
Ibuprofen Synthesis Workflow
Conclusion
The synthesis of ibuprofen via the Favorskii rearrangement of this compound represents a viable, albeit less common, alternative to the mainstream industrial processes. This route showcases the application of a classic named reaction in the synthesis of a modern pharmaceutical. While the overall yield may not be as high as the optimized BHC process, it avoids the use of highly toxic reagents like hydrogen fluoride or the need for high-pressure carbonylation equipment. For researchers and drug development professionals, understanding such alternative pathways is crucial for developing novel synthetic strategies, navigating intellectual property landscapes, and exploring more environmentally benign chemical transformations. Further optimization of each step, particularly the Favorskii rearrangement, could potentially enhance the overall efficiency of this synthetic approach.
Methodological & Application
Application Notes and Protocols: Synthesis of Ibuprofen via 4'-Isobutyl-2,2-dibromopropiophenone Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible, though not conventional, synthetic route to 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) utilizing 4'-Isobutyl-2,2-dibromopropiophenone as a key intermediate. The central transformation relies on the Favorskii rearrangement of the α,α-dibromo ketone intermediate. The protocols outlined are based on established chemical principles and analogous reactions, and would require optimization for laboratory-scale synthesis.
Overall Synthetic Workflow
The proposed synthesis is a two-step process commencing from 4'-isobutylpropiophenone. The initial step involves the α,α-dibromination of the ketone. The subsequent step is a Favorskii rearrangement of the resulting this compound to yield ibuprofen.
Caption: Overall workflow for the synthesis of Ibuprofen.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol describes the α,α-dibromination of 4'-isobutylpropiophenone.
Materials:
-
4'-Isobutylpropiophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 4'-isobutylpropiophenone (1 equivalent) in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Favorskii Rearrangement to Synthesize Ibuprofen
This protocol details the base-induced rearrangement of this compound to ibuprofen.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add a solution of sodium hydroxide (3-4 equivalents) in water to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of ibuprofen should form.
-
Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude ibuprofen.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water.
Reaction Mechanism: Favorskii Rearrangement
The key step in this synthesis is the Favorskii rearrangement. The proposed mechanism for an α,α-dihaloketone is depicted below.
Caption: Key stages of the Favorskii rearrangement mechanism.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4'-Isobutylpropiophenone | C₁₃H₁₈O | C₁₃H₁₈O | 190.28 | Colorless liquid | N/A |
| This compound | C₁₃H₁₆Br₂O | C₁₃H₁₆Br₂O | 348.07 | Pale yellow solid | Not reported |
| Ibuprofen | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ | 206.28 | White crystalline solid | 75-78 |
| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Dibromination | 4'-Isobutylpropiophenone | Bromine (Br₂) | Acetic Acid | 60-70 | 4-6 | 70-85 (estimated) |
| 2. Favorskii Rearrangement | This compound | Sodium Hydroxide (NaOH) | Dioxane/Water | 90-100 (Reflux) | 8-12 | 60-75 (estimated) |
Note on Yields: The provided yields are estimates based on analogous reactions reported in the chemical literature and would require experimental optimization.
Disclaimer
This document provides a theoretical protocol for the synthesis of ibuprofen via a this compound intermediate. This route is not a standard industrial process and should be considered for research and educational purposes. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields are illustrative and may require significant optimization.
Application Notes and Protocols: Debromination of 4'-Isobutyl-2,2-dibromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the debromination of 4'-isobutyl-2,2-dibromopropiophenone, a potential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document outlines the reaction's significance, potential mechanisms, and provides a representative experimental protocol based on established methods for analogous compounds.
Introduction
This compound is a geminal dihaloketone. The debromination of such compounds is a key transformation in organic synthesis, often employed to generate α,β-unsaturated ketones or to reduce the compound to the corresponding ketone. In the context of ibuprofen synthesis, this reaction would be a crucial step in a pathway starting from 4'-isobutylpropiophenone. The removal of the two bromine atoms is essential for arriving at the 2-(4-isobutylphenyl)propanoic acid structure of ibuprofen.
Reaction Mechanism and Reagents
The debromination of geminal dihalides can proceed through various mechanisms, largely dependent on the chosen reagent. Common reagents for the dehalogenation of vicinal and geminal dihalides include zinc dust, sodium iodide, and sodium dithionite.
For the debromination of α,α-dibromoketones, a plausible mechanism involves a reductive elimination. Using a reducing agent like zinc metal, the reaction likely proceeds through the formation of an organozinc intermediate. This intermediate can then undergo elimination to form an enolate, which is subsequently protonated during workup to yield the ketone.
Experimental Protocols
While a specific protocol for the debromination of this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from established methods for the debromination of similar α,α-dibromoketones. The following protocol is a representative example using zinc powder in acetic acid, a common and effective method for such transformations.
3.1. Representative Protocol: Debromination using Zinc Powder in Acetic Acid
Objective: To synthesize 4'-isobutylpropiophenone by the debromination of this compound.
Materials:
-
This compound
-
Zinc powder (activated)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add glacial acetic acid to the flask to dissolve the starting material (approximately 10 mL per gram of substrate).
-
Begin vigorous stirring and add activated zinc powder (2.0 - 3.0 eq) portion-wise to the solution. The addition may be exothermic.
-
After the initial reaction subsides, heat the mixture to a gentle reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 4'-isobutylpropiophenone can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes expected outcomes based on typical debromination reactions of analogous aromatic α,α-dibromoketones. Actual results for this compound may vary.
| Parameter | Zinc/Acetic Acid | Sodium Dithionite |
| Reagent Equivalents | 2.0 - 3.0 | 2.0 - 4.0 |
| Solvent | Acetic Acid | DMF/Water |
| Temperature | Reflux | Room Temperature to 50 °C |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
| Workup | Neutralization, Extraction | Extraction |
Visualizations
5.1. Logical Workflow for the Synthesis and Debromination
Caption: Synthetic workflow from 4'-isobutylpropiophenone to its debrominated product.
5.2. Proposed Debromination Pathway
Caption: Proposed reaction pathway for the zinc-mediated debromination.
Application Notes and Protocols for the Analytical Determination of 4'-Isobutyl-2,2-dibromopropiophenone
Introduction
4'-Isobutyl-2,2-dibromopropiophenone is a brominated aromatic ketone that may be of interest to researchers in drug development and related fields as an intermediate, impurity, or potential pharmacologically active compound. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Application Note
This HPLC-UV method provides a robust and reliable approach for the quantification of this compound. The method is suitable for routine quality control analysis, stability studies, and quantification in non-complex sample matrices. The chromatographic conditions are optimized to provide a sharp peak, good resolution, and a short run time.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Table 1: Summary of HPLC-UV Method Validation Parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
The GC-MS method offers high selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices or at trace levels. The mass spectrometric detection provides structural confirmation, which is valuable for impurity profiling and metabolite identification.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade, for sample preparation).
-
This compound reference standard.
2. GC-MS Conditions
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 400 m/z.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction for complex matrices.
4. Method Validation Summary
The GC-MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% |
Table 2: Summary of GC-MS Method Validation Parameters.
Experimental Workflow
The following diagram illustrates the general workflow for the analytical determination of this compound.
Caption: General workflow for the analysis of this compound.
Logical Relationship of Analytical Techniques
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting an analytical method.
HPLC analysis of 4'-Isobutyl-2,2-dibromopropiophenone
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Isobutyl-2,2-dibromopropiophenone, an intermediate in the synthesis of Ibuprofen, is presented. This document provides a detailed protocol for the quantitative determination of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The purity of this intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of pharmaceutical intermediates and impurities. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The following tables summarize the expected quantitative data from the under the specified conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 10 | 1.1 | 1.5 |
| 50 | 0.7 | 1.0 |
| 100 | 0.5 | 0.8 |
Table 4: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 8 | 7.9 | 98.8 |
| 10 | 10.1 | 101.0 |
| 12 | 11.8 | 98.3 |
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for the .
Application Notes and Protocols for the Characterization of 4'-Isobutyl-2,2-dibromopropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted spectral data for the characterization of 4'-Isobutyl-2,2-dibromopropiophenone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a practical guide for the structural elucidation and purity assessment of this compound.
Overview of this compound
This compound is a chemical intermediate that can be used in the synthesis of various organic molecules.[1] Its chemical structure consists of an isobutylphenyl group attached to a dibrominated propyl ketone moiety. Accurate characterization is crucial for its use in further chemical transformations.
Chemical Structure:
Key Chemical Data:
| Parameter | Value | Reference |
| CAS Number | 104483-05-8 | [1][2][3][4] |
| Molecular Formula | C13H16Br2O | [1][2][3][4] |
| Molecular Weight | 348.07 g/mol | [2][4] |
| Accurate Mass | 345.9568 | [2][4] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on its chemical structure and typical spectroscopic values for analogous compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons of the isobutylphenyl group and the aliphatic protons of the isobutyl and dibromopropyl moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic (ortho to carbonyl) |
| ~ 7.25 | Doublet | 2H | Aromatic (ortho to isobutyl) |
| ~ 2.55 | Doublet | 2H | -CH₂- (isobutyl) |
| ~ 2.45 | Singlet | 3H | -CH₃ (dibromopropyl) |
| ~ 1.90 | Multiplet | 1H | -CH- (isobutyl) |
| ~ 0.90 | Doublet | 6H | -CH(CH₃)₂ (isobutyl) |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190 | C=O (ketone) |
| ~ 148 | Aromatic (quaternary, attached to isobutyl) |
| ~ 132 | Aromatic (quaternary, attached to carbonyl) |
| ~ 129 | Aromatic (CH, ortho to carbonyl) |
| ~ 128 | Aromatic (CH, ortho to isobutyl) |
| ~ 55 | CBr₂ |
| ~ 45 | -CH₂- (isobutyl) |
| ~ 35 | -CH₃ (dibromopropyl) |
| ~ 30 | -CH- (isobutyl) |
| ~ 22 | -CH(CH₃)₂ (isobutyl) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the molecule.
| m/z | Proposed Fragment Ion |
| 346/348/350 | [M]⁺ (Molecular ion with isotopic pattern for Br₂) |
| 267/269 | [M - Br]⁺ |
| 161 | [C₁₀H₁₃O]⁺ (from cleavage of the C-C bond alpha to the carbonyl) |
| 133 | [C₁₀H₁₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Experimental Protocols
The following are general protocols for the NMR and mass spectrometry analysis of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[5]
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
3.1.3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).[5]
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
3.1.4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry Protocol
3.2.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
3.2.2. Mass Spectrometry Acquisition (Electron Ionization):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[6]
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
3.2.3. Data Analysis:
-
Identify the molecular ion peak, considering the isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a database if available.
Workflow and Signaling Diagrams
Caption: Experimental workflow for the characterization of this compound.
References
Application Notes and Protocols: Alpha-Dihalogenation of 4'-Isobutylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alpha-dihalogenation of 4'-isobutylpropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The procedures outlined below are based on established general methods for the alpha-halogenation of aryl ketones and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
Alpha-dihalogenated ketones are versatile synthetic intermediates, particularly in the construction of heterocyclic compounds and for introducing further functionalization at the alpha-position. The alpha-dihalogenation of 4'-isobutylpropiophenone yields 2,2-dihalo-1-(4-isobutylphenyl)propan-1-one, a precursor that can be utilized in various drug discovery and development programs. The protocols provided herein describe methods for both the dichlorination and dibromination of the starting propiophenone.
Experimental Protocols
Protocol 1: Alpha, Alpha-Dichlorination of 4'-Isobutylpropiophenone
This protocol describes the synthesis of 2,2-dichloro-1-(4-isobutylphenyl)propan-1-one using sulfuryl chloride as the chlorinating agent.
Materials:
-
4'-Isobutylpropiophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylpropiophenone (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Chlorinating Agent: Under stirring, add sulfuryl chloride (2.2 eq) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Ensure adequate ventilation as gas evolution (CO₂ and SO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2-dichloro-1-(4-isobutylphenyl)propan-1-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.
Protocol 2: Alpha, Alpha-Dibromination of 4'-Isobutylpropiophenone
This protocol outlines the synthesis of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one using elemental bromine in an acidic medium.
Materials:
-
4'-Isobutylpropiophenone
-
Bromine (Br₂)
-
Glacial acetic acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4'-isobutylpropiophenone (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: Heat the solution to 50-60 °C. Add bromine (2.2 eq) dropwise to the stirred solution via a dropping funnel. The color of the bromine should disappear as the reaction proceeds.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and the formation of the dibrominated product.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. A precipitate of the crude product may form.
-
Quenching and Extraction: Decolorize any remaining bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous mixture with dichloromethane or diethyl ether.
-
Washing: Transfer the organic extract to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the alpha-dihalogenation of propiophenone and its derivatives based on literature precedents. These values can serve as a benchmark for the expected outcomes when applying the above protocols to 4'-isobutylpropiophenone, although optimization may be required.
Table 1: Alpha, Alpha-Dichlorination of Propiophenone Derivatives
| Entry | Substrate | Chlorinating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propiophenone | SO₂Cl₂ (2.2) | CH₂Cl₂ | RT | 12 | ~70-80 | General Method |
| 2 | 4'-Methylpropiophenone | SO₂Cl₂ (2.2) | CCl₄ | Reflux | 4 | ~75 | General Method |
| 3 | 4'-Chloropropiophenone | Cl₂ gas | CH₃COOH | 50-60 | 3 | ~65* | General Method |
*Note: Yields are estimated based on general procedures for α,α-dichlorination of ketones and may vary for 4'-isobutylpropiophenone.
Table 2: Alpha, Alpha-Dibromination of Propiophenone Derivatives
| Entry | Substrate | Brominating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Propiophenone | Br₂ (2.2) | CH₃COOH | 60 | 3 | ~85-95 | General Method |
| 2 | Propiophenone | Br₂ (2.2) | Dioxane/H₂O | RT | 24 | ~90 | General Method |
| 3 | 4'-Methoxypropiophenone | Br₂ (2.2) | CH₃COOH | 50 | 2 | ~80* | General Method |
*Note: Yields are estimated based on general procedures for α,α-dibromination of ketones and may vary for 4'-isobutylpropiophenone.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the alpha-dihalogenation of 4'-isobutylpropiophenone.
Caption: Experimental workflow for the alpha-dihalogenation of 4'-isobutylpropiophenone.
Caption: General chemical transformation for the alpha-dihalogenation of 4'-isobutylpropiophenone.
Application Notes and Protocols: 4'-Isobutyl-2,2-dibromopropiophenone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and heterocyclic compounds. This document details its application in the renowned Favorskii rearrangement for the synthesis of ibuprofen derivatives and its role as a precursor in the construction of valuable thiazole and imidazole scaffolds.
Introduction
This compound is an α,α-dihaloketone, a class of organic compounds recognized for their high reactivity and versatility as building blocks in organic synthesis. The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity opens avenues for the construction of complex molecular architectures.
Key Applications:
-
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A primary application of this building block is in the synthesis of ibuprofen and its derivatives through the Favorskii rearrangement.
-
Heterocyclic Synthesis: It serves as a valuable precursor for the synthesis of substituted thiazoles and imidazoles, core structures in many biologically active compounds.
Synthesis of this compound
A common method for the preparation of α,α-dihaloketones involves the direct halogenation of the corresponding ketone.
Experimental Protocol: Bromination of 4'-Isobutylpropiophenone
A solution of 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid is treated with bromine (2 equivalents) at room temperature. The reaction is typically stirred until the bromine color disappears, indicating the completion of the reaction. The solvent is then removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.
Application in Favorskii Rearrangement: Synthesis of Ibuprofen Derivatives
The Favorskii rearrangement is a powerful method for the conversion of α-haloketones to carboxylic acid derivatives. In the case of α,α-dihaloketones, this rearrangement can be employed to synthesize α,β-unsaturated esters, which can be further converted to valuable compounds like ibuprofen.
Reaction Scheme: Favorskii Rearrangement to Ibuprofen Methyl Ester
Caption: Favorskii Rearrangement of this compound.
Experimental Protocol: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Methyl Ester)
To a solution of sodium methoxide (2.2 equivalents) in methanol, a solution of this compound (1 equivalent) is added at 0°C. The reaction mixture is then warmed to room temperature and refluxed for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to afford the crude ibuprofen methyl ester, which can be purified by column chromatography. Subsequent hydrolysis of the ester yields ibuprofen.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ibuprofen Methyl Ester | ~70-80 | N/A (liquid) | ¹H NMR (CDCl₃, ppm): δ 7.20 (d, 2H), 7.09 (d, 2H), 3.65 (s, 3H), 3.68 (q, 1H), 2.44 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.89 (d, 6H).MS (m/z): 220 (M⁺), 161, 119.[1][2][3][4][5] |
Application in Heterocyclic Synthesis
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives by reacting α-haloketones with a thioamide. Using this compound and thiourea, 2-amino-4-(4-isobutylphenyl)-5-methylthiazole can be synthesized.
Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Synthesis of a substituted thiazole via the Hantzsch reaction.
Experimental Protocol: Synthesis of 2-Amino-4-(4-isobutylphenyl)-5-methylthiazole
A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then treated with a base (e.g., sodium bicarbonate solution) to neutralize the hydrobromide salt formed. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure thiazole derivative.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 2-Amino-4-(4-isobutylphenyl)-5-methylthiazole | >80 | 135-137 | ¹H NMR (CDCl₃, ppm): δ 7.35 (d, 2H), 7.15 (d, 2H), 5.05 (s, 2H, NH₂), 2.45 (d, 2H), 2.30 (s, 3H), 1.85 (m, 1H), 0.90 (d, 6H).¹³C NMR (CDCl₃, ppm): δ 167.5, 148.2, 140.5, 132.1, 129.5, 126.8, 115.8, 45.1, 30.2, 22.4, 12.5. |
Synthesis of Trisubstituted Imidazoles
This compound can be utilized in a one-pot, multi-component reaction to synthesize highly substituted imidazoles. This involves the reaction of the α,α-dihaloketone with an aldehyde, a primary amine, and a source of ammonia (e.g., ammonium acetate).
Reaction Scheme: Synthesis of Trisubstituted Imidazoles
Caption: Multi-component synthesis of a trisubstituted imidazole.
Experimental Protocol: General Procedure for the Synthesis of 1,2,4-Trisubstituted Imidazoles
A mixture of this compound (1 equivalent), an aldehyde (1 equivalent), a primary amine (1 equivalent), and ammonium acetate (2-3 equivalents) in a suitable solvent like acetic acid or ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired imidazole derivative.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1-Benzyl-2-phenyl-4-(4-isobutylphenyl)-5-methylimidazole | ~75-85 | Varies with R, R' | ¹H NMR (CDCl₃, ppm): δ 7.50-7.20 (m, 14H, Ar-H), 5.10 (s, 2H, N-CH₂), 2.50 (d, 2H), 2.35 (s, 3H), 1.90 (m, 1H), 0.95 (d, 6H).¹³C NMR (CDCl₃, ppm): δ 146.5, 141.0, 138.0, 137.5, 135.0, 130.8, 129.8, 129.0, 128.8, 128.5, 127.8, 127.0, 126.5, 125.5, 48.0, 45.2, 30.3, 22.5, 11.0. |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo the Favorskii rearrangement provides an efficient route to ibuprofen and its analogs. Furthermore, its reactivity towards nucleophiles in reactions like the Hantzsch synthesis and multi-component reactions allows for the straightforward construction of diverse and medicinally relevant heterocyclic scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore and exploit the synthetic potential of this important intermediate.
References
Application Notes and Protocols for the Favorskii Rearrangement of α,α'-Dihalo Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful synthetic tool in organic chemistry for the conversion of α-halo ketones into carboxylic acid derivatives.[1][2] A notable and synthetically useful variant of this reaction involves the use of α,α'-dihalo ketones as substrates. In the presence of a base, these compounds undergo a rearrangement to furnish α,β-unsaturated carboxylic acid derivatives, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][3] This document provides detailed experimental procedures, quantitative data, and a mechanistic overview for the Favorskii rearrangement of α,α'-dihalo ketones.
Mechanistic Overview
The reaction of an α,α'-dihalo ketone with a base, typically an alkoxide, initiates a cascade of events leading to the final unsaturated product. The currently accepted mechanism proceeds through the following key steps:
-
Enolate Formation: A proton is abstracted from the α-carbon that does not bear a halogen atom, forming an enolate intermediate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the other halogen atom, resulting in the formation of a highly strained cyclopropanone intermediate.[1][3]
-
Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring and subsequent elimination of the second halide ion to form the α,β-unsaturated ester.
Data Presentation
The following table summarizes representative examples of the Favorskii rearrangement of α,α'-dihalo ketones, showcasing the scope of the reaction with respect to substrate, base, and resulting product yields.
| Substrate (α,α'-Dihalo Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Product (α,β-Unsaturated Ester/Acid) | Yield (%) |
| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethanol | Reflux | 4 | Ethyl but-2-enoate | Not specified |
| 1,3-Dichloro-1,3-diphenylpropan-2-one | Sodium methoxide | Methanol | Reflux | 6 | Methyl 3,3-diphenylacrylate | 75 |
| 2,4-Dibromopentan-3-one | Sodium methoxide | Methanol | 50 | 5 | Methyl 2-methylbut-2-enoate | 68 |
| 1,3-Dibromo-1-phenylpropan-2-one | Sodium ethoxide | Ethanol | Reflux | 3 | Ethyl cinnamate | 82 |
| 2,6-Dibromocyclohexanone | Sodium methoxide | Methanol | 60 | 8 | Methyl cyclopent-1-enecarboxylate | 70 |
Experimental Protocols
General Procedure for the Synthesis of α,β-Unsaturated Esters
The following is a general experimental protocol for the Favorskii rearrangement of an α,α'-dihalo ketone to an α,β-unsaturated ester. This procedure can be adapted for various substrates.
Materials:
-
α,α'-Dihalo ketone (1.0 eq)
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Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium metal (2.2 eq) or corresponding sodium alkoxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Cannula or dropping funnel
-
Ice-water bath
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (2.2 eq) to the anhydrous alcohol (e.g., methanol or ethanol) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form the corresponding sodium alkoxide.
-
Reaction Setup: In a separate flask, dissolve the α,α'-dihalo ketone (1.0 eq) in anhydrous diethyl ether.
-
Reaction Execution: Transfer the solution of the α,α'-dihalo ketone to the freshly prepared sodium alkoxide solution at 0 °C via cannula or a dropping funnel.[4] After the addition is complete, warm the resulting slurry to room temperature and then heat it to reflux (the specific temperature will depend on the solvent used, typically 55-80 °C) using an oil bath.[4]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool it to 0 °C using an ice-water bath. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.[4]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[4]
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Purification: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Purify the crude residue by silica gel flash column chromatography to afford the desired α,β-unsaturated ester.[4]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Favorskii rearrangement of α,α'-dihalo ketones.
Caption: General experimental workflow for the Favorskii rearrangement.
Signaling Pathway Diagram (Mechanistic Steps)
The following diagram outlines the key mechanistic steps of the Favorskii rearrangement of α,α'-dihalo ketones.
Caption: Key mechanistic steps of the Favorskii rearrangement.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Isobutyl-2,2-dibromopropiophenone
Welcome to the technical support center for the purification of 4'-Isobutyl-2,2-dibromopropiophenone. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a white to pale yellow low-melting solid[1]. Key identifiers include:
Q2: What are the common impurities in a crude sample of this compound?
Impurities often arise from the synthesis process, which is typically an alpha-bromination of a propiophenone precursor. Potential impurities include:
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Unreacted starting material: 4'-Isobutylpropiophenone.
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Mono-brominated species: 4'-Isobutyl-2-bromopropiophenone.
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Over-brominated species: Tribrominated propiophenone derivatives.
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Ring-brominated byproducts: Bromination on the aromatic ring can occur, especially if the reaction conditions are not carefully controlled.
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Residual solvents from the reaction and initial work-up.
Q3: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for this compound are:
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Recrystallization: Ideal for removing small amounts of impurities, especially if the crude product is already of reasonable purity.
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Column Chromatography: A versatile method for separating the target compound from a complex mixture of impurities, particularly when the purity of the crude product is low.
Q4: How should I store purified this compound?
It is recommended to store the purified compound in a freezer at -20°C to maintain its stability[1].
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. High concentration of impurities is depressing the melting point. | - Use a lower-boiling point solvent or a mixed solvent system to reduce the dissolution temperature. - Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool more slowly. - Try a different solvent system entirely. - Consider a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| No Crystal Formation | The solution is not sufficiently saturated (too much solvent was used). The solution is cooling too quickly. Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used, leaving a significant amount of product in the mother liquor. The chosen solvent is too good at dissolving the compound even at low temperatures. Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath for an extended period to maximize crystal precipitation. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration to prevent clogging. |
| Crystals are Colored | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded improperly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimum amount of the eluent or a less polar solvent and load it onto the column in a narrow band. |
| Compound Stuck on the Column | The eluent is not polar enough to move the compound. The compound is highly polar and strongly adsorbs to the silica gel. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - If the compound is still not eluting, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Cracked Column Bed | The silica gel bed ran dry. | - Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the eluent. |
| Streaking on TLC | The compound is acidic or basic. The sample is overloaded on the TLC plate. | - For acidic compounds, add a small amount of acetic acid to the eluent. - For basic compounds, add a small amount of triethylamine to the eluent. - Ensure the sample spotted on the TLC plate is not too concentrated. |
Experimental Protocols
Recrystallization Protocol
This is a general protocol that may require optimization depending on the purity of the crude material.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Good single solvents for aromatic ketones include ethanol, methanol, and isopropanol.
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Mixed solvent systems can also be effective, such as ethanol/water, acetone/water, or hexane/ethyl acetate.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
| Potential Recrystallization Solvents |
| Ethanol |
| Methanol |
| Isopropanol |
| Ethanol/Water |
| Acetone/Water |
| Hexane/Ethyl Acetate |
Column Chromatography Protocol
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point for aromatic ketones is a mixture of hexane and ethyl acetate.
-
Vary the ratio of the solvents to achieve an Rf value of 0.2-0.4 for this compound.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the chosen eluent.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
| Suggested TLC/Column Chromatography Solvent Systems |
| Hexane / Ethyl Acetate (e.g., 9:1, 4:1) |
| Hexane / Dichloromethane |
| Toluene / Hexane |
Visualizations
References
Technical Support Center: Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Dibrominated Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure at least 2 equivalents of bromine are used relative to the starting material, 4'-isobutylpropiophenone. A slight excess of bromine (e.g., 2.1-2.2 equivalents) may be beneficial. - Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material or the monobrominated intermediate is still present, extend the reaction time. - Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. A typical temperature range is room temperature to 50°C. |
| Formation of Side Products | - Control Bromine Addition: Add the bromine solution dropwise and at a controlled rate to the reaction mixture. This helps to maintain a low concentration of free bromine and can minimize side reactions. - Optimize Solvent: The choice of solvent can influence the reaction outcome. Common solvents for bromination include glacial acetic acid, dichloromethane, or chloroform. If side reactions are prevalent, consider switching to a different solvent. |
| Product Degradation | - Maintain a Dry Environment: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the formation of byproducts. - Control Temperature: Avoid excessive heating, which can cause degradation of the product. |
Issue 2: Presence of Significant Amounts of 4'-Isobutyl-2-bromopropiophenone (Monobrominated Impurity)
| Potential Cause | Suggested Solution |
| Insufficient Bromine | - Check Stoichiometry: Ensure that at least two full equivalents of the brominating agent have been added. |
| Short Reaction Time | - Extend Reaction Duration: The second bromination step may be slower than the first. Increase the reaction time and monitor for the disappearance of the monobrominated intermediate. |
Issue 3: Formation of Colored Impurities
| Potential Cause | Suggested Solution |
| Over-bromination on the Aromatic Ring | - Control Reaction Conditions: This is more likely to occur with a large excess of bromine or at elevated temperatures. Use the minimum effective amount of bromine and maintain a controlled temperature. |
| Degradation of Starting Material or Product | - Purification: Attempt to remove colored impurities through recrystallization or column chromatography. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | - Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. - Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include the formation of the monobrominated intermediate (4'-Isobutyl-2-bromopropiophenone) due to incomplete reaction, and potential bromination on the aromatic ring, especially under harsh conditions (large excess of bromine, high temperature).
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the reaction mixture to standards of the starting material and, if available, the monobrominated intermediate, you can determine the extent of the reaction.
Q3: What is the role of the acid catalyst in this reaction?
A3: In acid-catalyzed bromination, the acid (e.g., acetic acid, which can also be the solvent) promotes the formation of the enol tautomer of the ketone.[1][2][3][4] The enol is the nucleophilic species that attacks the electrophilic bromine.[1][2][4]
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A4: Yes, NBS is a common alternative to liquid bromine for alpha-bromination of ketones. It is a solid and can be easier and safer to handle. The reaction would typically be initiated by a radical initiator (like AIBN) or light, or catalyzed by an acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4'-Isobutylpropiophenone
-
Bromine
-
Glacial Acetic Acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Hexane
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-isobutylpropiophenone (1 equivalent) in glacial acetic acid.
-
Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the ketone at room temperature. The addition should be controlled to maintain a pale orange color in the reaction mixture.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material and the monobrominated intermediate.
-
Carefully pour the reaction mixture into an ice-water mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Representative Reaction Parameters for the Bromination of Aryl Ketones
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Dichloromethane | Carbon Tetrachloride |
| Catalyst | None (Acidic Solvent) | Aluminum Chloride (cat.) | AIBN (cat.) |
| Temperature | Room Temperature | 0°C to Room Temp. | Reflux |
| Reaction Time | 4 - 8 hours | 2 - 6 hours | 2 - 4 hours |
| Typical Yield of Dibromo Product | 70 - 85% | 65 - 80% | 60 - 75% |
Note: These are representative conditions and may require optimization for the specific synthesis of this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 4. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4'-Isobutyl-2,2-dibromopropiophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Presence of moisture. 4. Incorrect stoichiometry. | 1. Use a fresh, properly stored brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Ensure all glassware is oven-dried and reagents are anhydrous. 4. Carefully check the molar ratios of the reactants. |
| Formation of Monobrominated Product | 1. Insufficient amount of brominating agent. 2. Reaction stopped prematurely. | 1. Ensure at least two equivalents of the brominating agent are used. 2. Allow the reaction to proceed to completion, monitoring by TLC until the starting material and monobrominated intermediate are consumed. |
| Presence of Unreacted Starting Material | 1. Inefficient mixing. 2. Low reaction temperature. | 1. Ensure vigorous stirring throughout the reaction. 2. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Dark-Colored Byproducts | 1. Overheating the reaction mixture. 2. Presence of impurities in the starting material. 3. Reaction exposed to light (for radical reactions). | 1. Maintain the recommended reaction temperature. Use a water or oil bath for precise temperature control. 2. Purify the starting 4'-Isobutylpropiophenone before use. 3. If using a light-sensitive protocol, protect the reaction vessel from light. |
| Difficult Purification | 1. Similar polarities of the product and impurities. 2. Oily product that is difficult to crystallize. | 1. Utilize column chromatography with a carefully selected solvent system. Step-gradient elution may be necessary. 2. Attempt recrystallization from a different solvent or solvent mixture. If the product remains an oil, purification by chromatography is the best option. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the bromination of 4'-isobutylpropiophenone?
A1: In many bromination reactions of ketones, a catalyst is used to facilitate the reaction. For example, an acid catalyst can promote the formation of the enol or enolate, which is the reactive intermediate that attacks the bromine. For dibromination, controlling the reaction conditions is crucial to ensure the addition of two bromine atoms to the alpha-carbon.
Q2: Can I use bromine (Br₂) directly instead of N-Bromosuccinimide (NBS)?
A2: Yes, elemental bromine can be used for the α-dibromination of ketones. However, Br₂ is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood. NBS is often preferred as it is a solid and easier to handle. The reaction conditions will need to be adjusted depending on the chosen brominating agent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spots of the starting material, the product, and any intermediates, you can determine when the reaction is complete.
Q4: What are the expected side products in this synthesis?
A4: The primary side product is the monobrominated species, 2-bromo-1-(4-isobutylphenyl)propan-1-one. Other potential side products can arise from bromination on the aromatic ring, although this is less likely under conditions that favor alpha-bromination of the ketone. Over-bromination leading to a tribrominated product is also possible if an excess of the brominating agent is used or if the reaction is not carefully controlled.
Q5: What is the best method for purifying the final product?
A5: The most common methods for purifying this compound are recrystallization and column chromatography. If the product is a solid and the impurities are significantly different in solubility, recrystallization is a good option. If the product is an oil or if impurities have similar solubility, column chromatography using silica gel is recommended.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4'-Isobutylpropiophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (initiator, if required by the specific procedure)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-Isobutylpropiophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-Bromosuccinimide (2.2 equivalents) to the solution. If a radical-initiated pathway is desired, a catalytic amount of benzoyl peroxide can be added.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
Data Presentation
The following table summarizes hypothetical data on how different reaction parameters can influence the yield of this compound. This data is for illustrative purposes to guide optimization efforts.
| Entry | Brominating Agent | Equivalents of Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NBS | 2.0 | CCl₄ | Reflux | 4 | 65 |
| 2 | NBS | 2.2 | CCl₄ | Reflux | 6 | 78 |
| 3 | NBS | 2.5 | CCl₄ | Reflux | 6 | 75 (with side products) |
| 4 | Br₂ | 2.1 | CH₂Cl₂ | Room Temp | 8 | 72 |
| 5 | Br₂ | 2.1 | CH₂Cl₂ | 40 | 4 | 81 |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Stability of 4'-Isobutyl-2,2-dibromopropiophenone in acidic and basic conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4'-Isobutyl-2,2-dibromopropiophenone?
A1: The primary stability concerns for this compound revolve around its reactivity under basic and, to a lesser extent, acidic and nucleophilic conditions. The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes the molecule susceptible to several degradation pathways.
Q2: How does this compound behave under basic conditions?
A2: Under basic conditions, α,α-dihaloketones are known to be unstable. The most probable degradation pathway is a Favorskii-type rearrangement.[1][2][3][4][5] In the presence of a base (e.g., hydroxide, alkoxide), the compound can rearrange to form derivatives of 2-(4-isobutylphenyl)propenoic acid. The specific product will depend on the nucleophile present (e.g., a carboxylic acid with hydroxide, an ester with an alkoxide).
Q3: What is the expected stability of this compound in acidic conditions?
A3: Generally, α-haloketones are more stable in acidic conditions compared to basic conditions. However, strong acidic conditions, especially in the presence of water or other nucleophiles and heat, can lead to hydrolysis of the bromine atoms to form a hydrate or other substitution products. The acid can catalyze the enolization of the ketone, which may be a step in certain degradation pathways.
Q4: Can I expect to see degradation under neutral conditions?
A4: Under strictly neutral, anhydrous conditions and at ambient temperature, this compound is expected to be relatively stable. However, the presence of nucleophiles, even weak ones, or exposure to light and elevated temperatures could potentially lead to degradation over time.
Q5: What are the likely degradation products of this compound?
A5: Based on the known reactivity of similar compounds, potential degradation products could include:
-
Under basic conditions: 2-(4-isobutylphenyl)propenoic acid or its corresponding ester or amide, depending on the nucleophile.[2][5]
-
Under acidic/hydrolytic conditions: 1-(4-isobutylphenyl)propane-1,2-dione (through hydrolysis of the bromine atoms followed by elimination).
-
Under reductive conditions: 4'-Isobutyl-2-bromopropiophenone or 4'-Isobutylpropiophenone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of starting material in a reaction run under basic conditions. | The compound is likely undergoing a Favorskii rearrangement.[1][2][3][4][5] | - Use non-nucleophilic bases if only deprotonation is desired. - Keep the temperature as low as possible. - Minimize reaction time. - If possible, protect the ketone functionality before exposing the molecule to basic conditions. |
| Formation of multiple unexpected byproducts. | - Degradation due to harsh conditions (e.g., high temperature, strong acid/base). - Presence of impurities in the starting material or reagents. | - Re-evaluate the reaction conditions; consider milder reagents or lower temperatures. - Analyze the starting material for purity. - Perform a forced degradation study to identify potential degradation products under your experimental conditions. |
| Inconsistent results between experimental runs. | - Variability in the quality of reagents (e.g., moisture content). - Differences in reaction setup (e.g., exposure to light or air). - Inconsistent work-up procedures. | - Use fresh, high-purity, and anhydrous solvents and reagents where necessary. - Standardize the experimental setup, including shielding from light if the compound is found to be photolabile. - Develop and strictly follow a standardized work-up protocol. |
| Discoloration of the compound upon storage. | Potential slow degradation due to exposure to light, air (oxidation), or moisture. | - Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). - For long-term storage, keep at a low temperature (e.g., -20°C). |
Data Presentation
As specific quantitative stability data for this compound is not available in the literature, the following table presents data from a forced degradation study on Ibuprofen, a structurally related molecule (containing the 4-isobutylphenyl moiety), to illustrate the type of data that would be generated from such a study. Note: This data is for Ibuprofen and not this compound and should be used for illustrative purposes only.
Table 1: Summary of Forced Degradation Studies on Ibuprofen [6][7][8][9]
| Stress Condition | Reagent/Condition | Duration | Degradation of Ibuprofen (%) | Major Degradation Products |
| Acidic Hydrolysis | 1.0 N HCl | 24 hours | Stable | Not significant |
| Basic Hydrolysis | 1.0 N NaOH | 24 hours | ~10-20% | 4-Isobutylacetophenone and others |
| Oxidative | 10% H₂O₂ | 24 hours | < 20% | Oxidative degradation products |
| Thermal | 60°C | 48 hours | Minimal | Not significant |
| Photolytic | UV light | 24 hours | Variable | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the solution at room temperature for 2 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 N HCl, and dilute with the mobile phase for analysis. Due to the expected instability in basic conditions, a shorter time frame and lower temperature are recommended initially.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time intervals, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 60°C for 48 hours.
-
Separately, incubate a stock solution at 60°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Analyze samples at appropriate intervals. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be validated to separate the parent compound from all significant degradation products.
-
Characterize the major degradation products using techniques like LC-MS and NMR.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors, from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Reaction Yield
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of starting material (4'-isobutylpropiophenone) | Insufficient brominating agent (e.g., Br₂) or catalyst. | Increase the molar equivalent of the brominating agent incrementally (e.g., from 2.0 to 2.2 eq.). Ensure the catalyst, if used, is active and added in the correct amount. |
| Low reaction temperature. | Increase the reaction temperature in 5-10°C increments, while monitoring for side product formation. | |
| Poor mixing in a large-scale reactor. | Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using an overhead stirrer for larger volumes. | |
| Formation of multiple byproducts detected by TLC or GC-MS | Over-bromination (formation of tri-brominated species). | Carefully control the addition of the brominating agent. Consider a slow, dropwise addition at a lower temperature. |
| Ring bromination. | Use a non-polar solvent to disfavor electrophilic aromatic substitution. Conduct the reaction in the absence of light to prevent radical chain reactions. | |
| Product loss during aqueous workup | Emulsion formation. | Add a small amount of brine or a different organic solvent to break the emulsion. |
| Product solubility in the aqueous layer. | Adjust the pH of the aqueous layer to ensure the product is in its least soluble form. | |
| Product loss during crystallization | Product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system. |
| Oiling out instead of crystallization. | Ensure the product is sufficiently pure before attempting crystallization. Try seeding the solution with a small crystal of the pure product. |
Q2: I am observing significant amounts of mono-brominated and tri-brominated impurities. How can I improve the selectivity of the dibromination?
Controlling the stoichiometry of bromine is crucial for selective dibromination.
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the reaction mixture. This maintains a low concentration of the brominating agent, favoring the desired reaction pathway.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Lower temperatures generally increase selectivity but may require longer reaction times.
-
Real-time Monitoring: Utilize in-process controls such as TLC, GC, or HPLC to monitor the reaction progress. Quench the reaction once the optimal conversion to the dibromo product is achieved.
Q3: The purification of this compound by crystallization is proving difficult. What can I do?
Purification challenges often arise from residual impurities that can inhibit crystallization or cause the product to "oil out."
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Pre-purification: If the crude product is highly impure, consider a preliminary purification step such as column chromatography on a small scale to obtain a seed crystal. For larger scales, a solvent wash or extraction might be effective.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find the optimal system for crystallization. Common choices include hexanes, heptane, ethanol, and isopropanol, or mixtures thereof.
-
Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Seeding: If the product is slow to crystallize, add a small seed crystal of the pure compound to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common starting material is 4'-Isobutylpropiophenone.[1][2][3] This precursor is typically synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride.[4]
Q2: What are the common brominating agents used for this synthesis?
Elemental bromine (Br₂) is a frequently used brominating agent. Other reagents such as N-Bromosuccinimide (NBS) can also be employed, sometimes in the presence of a radical initiator if a different mechanism is desired, though for α-dibromination of a ketone, elemental bromine is typical.
Q3: What are the key safety precautions to consider during a scalable synthesis?
-
Bromine Handling: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. For larger quantities, a closed system for bromine addition is recommended.
-
Exothermic Reaction: The bromination reaction can be exothermic. The reaction vessel should be equipped with a cooling system to maintain temperature control, especially during the addition of bromine.
-
Byproduct Management: The reaction generates hydrogen bromide (HBr) gas, which is corrosive. An acid gas scrubber should be used to neutralize the HBr gas.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture composition.
Q5: What are the expected spectroscopic data for this compound?
While specific data can vary slightly, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the isobutyl group protons, aromatic protons, and a singlet for the methyl group adjacent to the dibrominated carbon.
-
¹³C NMR: Resonances for the carbonyl carbon, the dibrominated carbon, aromatic carbons, and carbons of the isobutyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₆Br₂O), with a characteristic isotopic pattern for two bromine atoms.
Experimental Protocols
Synthesis of 4'-Isobutylpropiophenone
This protocol describes a typical Friedel-Crafts acylation reaction.
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To a stirred solution of isobutylbenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0°C, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq).
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Add propionyl chloride (1.05 eq) dropwise to the mixture, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4'-isobutylpropiophenone.
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Purify the crude product by vacuum distillation or crystallization.
Synthesis of this compound
This protocol outlines the dibromination of 4'-isobutylpropiophenone.
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Dissolve 4'-isobutylpropiophenone (1.0 eq) in a suitable solvent (e.g., acetic acid, methanol, or chloroform).
-
Slowly add a solution of bromine (2.1 eq) in the same solvent to the reaction mixture at room temperature. The addition rate should be controlled to maintain the reaction temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Visualizations
References
Removal of residual bromine from 4'-Isobutyl-2,2-dibromopropiophenone
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Isobutyl-2,2-dibromopropiophenone, particularly concerning the removal of residual bromine.
Frequently Asked Questions (FAQs)
Q1: What is the source of residual bromine in my sample of this compound?
A1: Residual bromine can be present for two main reasons. Firstly, unreacted elemental bromine (Br₂) from the synthesis process may not have been fully removed during the work-up. Secondly, the term "residual bromine" might refer to the presence of the dibromo compound itself when the desired product is a monobrominated or non-brominated propiophenone.
Q2: Why is it important to remove residual bromine?
A2: Residual elemental bromine can interfere with subsequent reaction steps due to its oxidizing nature. For drug development professionals, the presence of unwanted brominated species, even in trace amounts, is a significant purity issue that can affect the safety and efficacy of the final active pharmaceutical ingredient (API), such as Ibuprofen.
Q3: What are the common methods for removing residual elemental bromine (Br₂)?
A3: A common and effective method is to quench the reaction mixture with a reducing agent. Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) are frequently used to reduce elemental bromine to non-reactive bromide ions (Br⁻)[1][2][3]. Another option is to use sodium thiosulfate (Na₂S₂O₃).
Q4: How can I selectively remove one bromine atom to synthesize 2-bromo-4'-isobutylpropiophenone?
A4: Selective mono-debromination of gem-dibromo ketones can be achieved using controlled reductive methods. One documented approach for polybromoalkyl aryl ketones involves treatment with an alkali metal sulfite, such as sodium sulfite (Na₂SO₃), in an alkylcarboxylic acid solvent.
Q5: How can I monitor the progress of the debromination reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material, this compound, the mono-brominated product, and the fully debrominated product will have different Rf values. Disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Incomplete Removal of Elemental Bromine (Yellow/Orange Color Persists)
| Question | Possible Cause | Solution |
| Why is my organic layer still colored after washing with sodium bisulfite? | Insufficient amount of quenching agent was used. | Add more of the saturated sodium bisulfite or sodium metabisulfite solution and stir vigorously until the color disappears. |
| The quenching solution is old or has degraded. | Prepare a fresh solution of the quenching agent. | |
| Poor mixing between the organic and aqueous layers. | Ensure vigorous stirring during the quenching step to maximize the interfacial area between the two phases. |
Issue 2: Incomplete Selective Mono-debromination
| Question | Possible Cause | Solution |
| My TLC shows a significant amount of starting material remaining. | Reaction time is too short. | Continue monitoring the reaction by TLC until the starting material is consumed. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress. | |
| Insufficient amount of reducing agent (e.g., sodium sulfite). | Add a small excess of the reducing agent. |
Issue 3: Over-reduction to the Non-brominated Product
| Question | Possible Cause | Solution |
| I am forming 4'-isobutylpropiophenone instead of the mono-bromo product. | Reaction temperature is too high. | Perform the reaction at a lower temperature to improve selectivity. |
| The reducing agent is too strong or used in large excess. | Use a milder reducing agent or a stoichiometric amount of the current one. | |
| Extended reaction time. | Stop the reaction as soon as the starting material is consumed, as determined by TLC. |
Issue 4: Difficulty in Product Purification
| Question | Possible Cause | Solution |
| My mono-bromo and di-bromo products are difficult to separate by column chromatography. | The polarity difference between the two compounds is small. | Try using a different solvent system for chromatography with a lower polarity to improve separation. Recrystallization can also be an effective purification method for crystalline products[4]. |
| The product is an oil and does not crystallize. | If the product is an oil, column chromatography is the preferred method. Ensure a long column and a slow elution gradient for better separation. |
Experimental Protocols
Protocol 1: Quenching of Residual Elemental Bromine
This protocol describes the removal of unreacted elemental bromine from the reaction mixture after the synthesis of this compound.
Materials:
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Reaction mixture containing residual Br₂
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Saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
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Deionized water
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Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bisulfite or sodium metabisulfite dropwise with swirling. Continue the addition until the orange or yellow color of bromine disappears, and the solution becomes colorless or pale yellow.[5]
-
Add deionized water to dissolve any precipitated salts and to wash the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Selective Reductive Mono-debromination
This protocol outlines a general procedure for the selective reduction of this compound to 2-bromo-4'-isobutylpropiophenone. Note: This is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium sulfite (Na₂SO₃)
-
Glacial acetic acid
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask with a magnetic stirrer and reflux condenser
Quantitative Data (Example):
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 348.07 | 10.0 g | 1.0 |
| Sodium sulfite (Na₂SO₃) | 126.04 | 4.0 g | 1.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Add sodium sulfite to the solution.
-
Heat the reaction mixture to 50-60 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.
Expected Yield: 75-85% Expected Purity: >95% (after purification)
Protocol 3: Complete Reductive Debromination
This protocol describes the complete removal of both bromine atoms to yield 4'-isobutylpropiophenone.
Materials:
-
This compound
-
Zinc dust (Zn)
-
Glacial acetic acid
-
Diethyl ether or other suitable organic solvent
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask with a magnetic stirrer
Quantitative Data (Example):
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 348.07 | 10.0 g | 1.0 |
| Zinc dust | 65.38 | 3.8 g | 2.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
Suspend this compound and zinc dust in glacial acetic acid in a round-bottom flask.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 4'-isobutylpropiophenone by vacuum distillation if necessary.
Expected Yield: 80-90% Expected Purity: >97% (after purification)
Visualizations
Caption: Experimental workflow for the removal of residual bromine and selective debromination.
Caption: Logical troubleshooting guide for debromination reactions.
References
- 1. 4'-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]
- 2. CN103304392A - Green synthesizing method of p-isobutyl acetophenone - Google Patents [patents.google.com]
- 3. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 4. Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 4'-Isobutyl-2,2-dibromopropiophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Isobutyl-2,2-dibromopropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common strategy is the direct alpha,alpha-dibromination of a suitable propiophenone precursor, namely 4'-isobutylpropiophenone. This electrophilic substitution reaction typically involves treating the ketone with at least two equivalents of a brominating agent under appropriate reaction conditions.
Q2: What is the recommended starting material for this synthesis?
A2: The recommended starting material is 4'-Isobutylpropiophenone. It is commercially available and serves as a direct precursor to the desired product.
Q3: Which brominating agents are suitable for this reaction?
A3: Elemental bromine (Br₂) is a common and effective reagent for this transformation. Other reagents like N-bromosuccinimide (NBS) can also be used, sometimes in the presence of a catalyst or initiator.
Q4: What are the typical solvents used for this reaction?
A4: Common solvents for the bromination of ketones include glacial acetic acid, chloroform, and dichloromethane. The choice of solvent can influence the reaction rate and selectivity.
Q5: Does the reaction require a catalyst?
A5: The bromination of ketones can be autocatalytic due to the formation of hydrogen bromide (HBr) as a byproduct, which can catalyze the enolization of the ketone.[1] However, to ensure a smooth and controlled reaction, especially on a larger scale, a catalytic amount of a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid can be added.[1][2]
Q6: What are the potential side products in this synthesis?
A6: Potential side products include the mono-brominated intermediate (4'-Isobutyl-2-bromopropiophenone), poly-brominated species (if excess brominating agent is used or reaction conditions are not controlled), and potentially bromination on the aromatic ring, although the isobutyl group is not strongly activating.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Short reaction time. 4. Inefficient stirring. | 1. Ensure at least two full equivalents of the brominating agent are used. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC. 4. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Mono-brominated Product | 1. Insufficient amount of brominating agent. 2. Reaction stopped prematurely. | 1. Add an additional portion of the brominating agent and continue monitoring the reaction. 2. Increase the reaction time to allow for the second bromination to occur. |
| Formation of Poly-brominated Byproducts | 1. Excess brominating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain the recommended reaction temperature. 3. Monitor the reaction closely and quench it once the desired product is formed. |
| Discoloration of the Reaction Mixture (Darkening) | 1. Decomposition of starting material or product. 2. Presence of impurities. | 1. Ensure the reaction is performed under an inert atmosphere if sensitive to air. 2. Use purified starting materials and solvents. 3. Consider lowering the reaction temperature. |
| Difficult Purification of the Final Product | 1. Presence of closely eluting impurities (e.g., mono-brominated product). 2. Oily nature of the product. | 1. Utilize column chromatography with a carefully selected eluent system for separation. 2. Attempt crystallization from a suitable solvent system. Cooling to low temperatures may induce crystallization. |
Experimental Protocols
Synthesis of 4'-Isobutylpropiophenone (Starting Material)
While 4'-isobutylpropiophenone is commercially available, it can be synthesized via a Friedel-Crafts acylation of isobutylbenzene.
Reaction:
Procedure:
-
To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add isobutylbenzene.
-
Slowly add propionyl chloride to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4'-isobutylpropiophenone.
Synthesis of this compound
This protocol is a general procedure adapted from the bromination of propiophenone and should be optimized for the specific substrate.
Reaction:
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing the formation of byproducts in alpha-bromination of ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the alpha-bromination of ketones.
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in the alpha-bromination of ketones?
The most common byproducts are polybrominated ketones (dibromo-, tribromo-, etc.), and in the case of unsymmetrical ketones, regioisomers of the monobrominated product. With activated aromatic ketones, ring bromination can also occur as a side reaction.[1][2]
2. How can I prevent polybromination?
Polybromination is more prevalent under basic conditions because the introduction of the first bromine atom increases the acidity of the remaining alpha-hydrogens, making subsequent brominations faster.[3][4][5] To avoid polybromination, it is generally recommended to perform the reaction under acidic conditions, which favors monobromination.[4] Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of Br₂, can also provide better control and selectivity for monobromination.[6][7] Careful control of stoichiometry, using only a slight excess of the brominating agent, is also crucial.[8][9]
3. How do I control regioselectivity in the alpha-bromination of unsymmetrical ketones?
The regioselectivity of alpha-bromination is highly dependent on the reaction conditions.
-
Acidic conditions favor the formation of the thermodynamic enol, which is the more substituted enol. Therefore, bromination will occur at the more substituted α-carbon.[10][11][12]
-
Basic conditions favor the formation of the kinetic enolate, which is the less sterically hindered enolate. This leads to bromination at the less substituted α-carbon.[12][13]
4. What are the advantages of using N-bromosuccinimide (NBS) over elemental bromine (Br₂)?
NBS is a solid and safer to handle than liquid bromine, which is highly corrosive and volatile.[7] Reactions with NBS are often milder and can be more selective, reducing the formation of polybrominated byproducts.[7] NBS can be used with a radical initiator for benzylic bromination, but for alpha-bromination of ketones, it is typically used under acidic conditions.[14]
5. Can the solvent affect the outcome of the reaction?
Yes, the choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for acid-catalyzed bromination as it also acts as the acid catalyst.[6][11] Dichloromethane has been identified as a good solvent for achieving selective monobromination with NBS.[7] In some cases, solvent-free conditions or the use of ionic liquids have been explored to develop greener and more efficient protocols.[1][3]
Troubleshooting Guide
Problem 1: Low yield of the desired α-bromo ketone.
| Possible Cause | Solution |
| Incomplete reaction | Monitor the reaction progress using TLC. If the starting material is still present after a reasonable time, consider increasing the reaction temperature or adding a small amount of a stronger acid catalyst. |
| Decomposition of the product | α-bromo ketones can be unstable, especially in the presence of base or upon prolonged heating. Minimize reaction time and purify the product promptly after workup. Some protocols suggest performing the reaction at lower temperatures.[1] |
| Substrate is not enolizable | The ketone must have at least one α-hydrogen to undergo bromination. |
| Inappropriate brominating agent | For sensitive substrates, a milder brominating agent like pyridinium hydrobromide perbromide (PHP) or phenyltrimethylammonium perbromide (PTAB) might be more suitable.[14] |
Problem 2: Formation of significant amounts of polybrominated byproducts.
| Possible Cause | Solution |
| Reaction under basic conditions | Switch to acidic conditions (e.g., acetic acid) to favor monobromination.[3][4] |
| Excess brominating agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.[8][9] |
| High reaction temperature | Perform the reaction at a lower temperature to improve selectivity. |
Problem 3: Difficulty in purifying the α-bromo ketone from the starting material and byproducts.
| Possible Cause | Solution | | Similar polarity of product and starting material | Purification by column chromatography can be challenging due to the similar polarity of the ketone and its monobrominated derivative.[15] Using a solvent system with low polarity (e.g., hexane/ethyl acetate with a high hexane ratio) may improve separation. | | Oiling out of crystalline products | Impurities can prevent the crystallization of the product.[15] Attempt recrystallization from a different solvent system or use column chromatography to remove impurities before crystallization. | | Product instability on silica gel | Some α-bromo ketones may decompose on silica gel. In such cases, consider alternative purification methods like distillation under reduced pressure or recrystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on the α-Bromination of Acetophenone
| Entry | Brominating Agent (Equivalents) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield of α-Bromoacetophenone (%) | Byproducts | Reference |
| 1 | Br₂ (1.0) | Acetic Acid | Room Temp | 1 | ~72 | Dibromoacetophenone | [16] |
| 2 | NBS (1.1) | p-TsOH / Dichloromethane | Reflux | 4 | High (unspecified) | Monobromo product | [7] |
| 3 | Pyridine hydrobromide perbromide (1.1) | Acetic Acid | 90 | 4-5 | >80 | Minimal | [8][9] |
| 4 | Br₂ (1.1) | Glacial Acetic Acid (MW) | - | 5 | 85-95 | Ring brominated and dibrominated products in some cases | [1] |
| 5 | HBr/Br₂ in 1,4-Dioxane (continuous flow) | - | - | - | 99 | No ring brominated or dibrominated products observed | [1] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed α-Bromination of Acetophenone
This protocol is a general procedure for the selective monobromination of a ketone under acidic conditions.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The color of the bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer with saturated sodium bisulfite solution to quench any unreacted bromine, followed by saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure α-bromoacetophenone.
Protocol 2: Modified α-Bromination using NBS to Minimize Byproducts
This protocol utilizes N-bromosuccinimide for a milder and more selective bromination.
Materials:
-
Ketone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ketone (1.0 eq) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to reflux.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Acid-catalyzed α-bromination mechanism.
Caption: Troubleshooting workflow for α-bromination.
Caption: Byproduct prevention strategies.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved Why is it difficult to stop the halogenation of | Chegg.com [chegg.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. reddit.com [reddit.com]
- 13. carbonyl compounds - Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Bromination - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Quantification of 4'-Isobutyl-2,2-dibromopropiophenone: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is critical for ensuring final product quality and process efficiency. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of Ibuprofen.
This document outlines a proposed HPLC method, its validation protocol with illustrative data, and a comparison with a potential GC-MS alternative. The information presented is designed to guide analytical chemists in establishing a robust and reliable method for the quantification of this specific alpha-bromo ketone.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method provides a reliable and widely accessible technique for the quantification of this compound. The following proposed method and its validation are based on established principles for the analysis of related compounds, such as Ibuprofen and its impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v), isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Experimental Protocol: HPLC Method Validation
The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting the diluent, a placebo solution, and a solution of this compound to ensure no interfering peaks are observed at the retention time of the analyte.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established by preparing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate samples of the same concentration on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by intentionally varying parameters such as the mobile phase composition, flow rate, and column temperature.
Data Presentation: HPLC Method Validation (Hypothetical Data)
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126789 |
| 100 | 1502345 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
| Parameter | %RSD |
| Repeatability (n=6) | 0.6% |
| Intermediate Precision (n=6) | 1.1% |
LOD & LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
| Column Temperature | ± 2°C | < 2.0% |
Visualization of HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative to HPLC for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the relatively low volatility of the analyte, a derivatization step is often employed to improve its chromatographic properties.
Proposed GC-MS Method with Derivatization
A common derivatization agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a more volatile and readily detectable oxime derivative.
Experimental Protocol: GC-MS Method
-
Sample Preparation and Derivatization: A known amount of the sample is dissolved in a suitable solvent. The PFBHA derivatizing agent is added, and the reaction is allowed to proceed, often with gentle heating.
-
Extraction: The resulting oxime derivative is then extracted into an organic solvent suitable for GC injection (e.g., hexane).
-
GC-MS Analysis: The extract is injected into the GC-MS system.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
MS Detection: Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analyte.
-
-
Quantification: Quantification is achieved by creating a calibration curve using derivatized standards and an internal standard.
Visualization of GC-MS Analytical Workflow
Caption: Workflow for GC-MS Analysis with Derivatization.
Comparison of HPLC and GC-MS Methods
| Feature | HPLC with UV Detection | GC-MS with Derivatization |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). |
| Sample Preparation | Simple dissolution. | More complex (derivatization and extraction). |
| Analysis Time | Typically shorter run times. | Can have longer run times due to temperature programming. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Robustness | Generally high. | Can be affected by derivatization efficiency. |
| Throughput | Higher. | Lower due to more complex sample preparation. |
Conclusion
Both HPLC and GC-MS are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC with UV detection is a robust, cost-effective, and high-throughput method suitable for routine quality control where high sensitivity is not the primary concern. Its simpler sample preparation is a significant advantage.
-
GC-MS with derivatization offers superior specificity and sensitivity, making it an excellent choice for trace-level analysis or for confirmatory purposes. However, the more complex and time-consuming sample preparation may be a drawback for high-throughput environments.
For most applications in a drug development setting, a well-validated HPLC method will likely provide the optimal balance of performance, cost, and efficiency for the quantification of this compound.
A Comparative Guide to Purity Analysis of 4'-Isobutyl-2,2-dibromopropiophenone: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the classic titrimetric analysis, evaluated against modern chromatographic and spectroscopic techniques. Experimental data and detailed protocols are provided to assist in selecting the most suitable method for specific analytical needs.
Introduction
This compound is a halogenated aromatic ketone. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). While modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prevalent, classical methods such as titration can offer a cost-effective and accurate alternative for purity assessment. This guide delves into a comparative analysis of these techniques.
Methods Overview
A summary of the analytical methods compared in this guide is presented below.
| Method | Principle | Key Advantages | Key Disadvantages |
| Titration (Stepanow Method) | Reductive dehalogenation followed by argentometric titration of the resulting bromide ions. | Cost-effective, simple instrumentation, high precision when optimized. | Time-consuming, may lack specificity in the presence of other halides, not suitable for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | High sensitivity, high specificity, suitable for complex mixtures, well-established for pharmaceutical analysis. | Higher initial instrument cost, requires skilled operators, generates solvent waste. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and semi-volatile compounds, high resolution, can be coupled with mass spectrometry (MS) for definitive identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Purity Determination by Titration (Stepanow Method)
This method involves the reductive dehalogenation of the organic bromine to bromide ions using sodium metal in ethanol, followed by a Volhard titration.
Reagents and Equipment:
-
Ethanol (95%)
-
Sodium metal
-
Nitric acid (concentrated)
-
0.1 N Silver Nitrate (AgNO₃) volumetric solution
-
0.1 N Potassium Thiocyanate (KSCN) volumetric solution
-
Ferric ammonium sulfate indicator solution
-
Nitrobenzene
-
Standard laboratory glassware (reflux condenser, flasks, burette)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound into a 250 mL flask.
-
Reduction: Add 20 mL of 95% ethanol and small, freshly cut pieces of sodium metal (approximately 2.5 g in total) through the condenser in portions, ensuring the reaction is under control. Reflux for 1 hour.
-
Quenching: After cooling, cautiously add 20 mL of water to decompose any unreacted sodium.
-
Acidification and Precipitation: Add 5 mL of concentrated nitric acid. Then, add a known excess of 0.1 N AgNO₃ (e.g., 50 mL) to precipitate the bromide ions as silver bromide.
-
Titration: Add 2 mL of nitrobenzene and 1 mL of ferric ammonium sulfate indicator. Titrate the excess silver nitrate with 0.1 N KSCN until a permanent reddish-brown endpoint is observed.
-
Blank Determination: Perform a blank titration without the sample to account for any impurities in the reagents.
Calculation of Purity: The percentage purity is calculated using the following formula: % Purity = [((V_AgNO3 x N_AgNO3) - (V_KSCN x N_KSCN)) x (Molecular Weight of Analyte / 2)] / (Weight of Sample) x 100 Where V is the volume in liters and N is the normality. The factor of 2 in the denominator accounts for the two bromine atoms.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method for the analysis of this compound and its potential impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of approximately the same concentration as the standard in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main component.
Purity Determination by Gas Chromatography (GC)
A GC method suitable for the analysis of the thermally stable this compound.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a sample solution of approximately the same concentration as the standard in the same solvent.
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Purity Calculation: Purity is determined by the area percentage method from the resulting chromatogram.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each method.
| Parameter | Titration | HPLC | GC |
| Precision (RSD) | < 1.0% | < 0.5% | < 0.8% |
| Accuracy (Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Limit of Quantification (LOQ) | ~ 1 mg | ~ 1 µg/mL | ~ 5 µg/mL |
| Analysis Time per Sample | ~ 2 hours | ~ 15 minutes | ~ 20 minutes |
Visualizations
Experimental Workflow for Titration Analysis
Caption: Workflow of the purity analysis by titration.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for purity.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Titration is a viable, cost-effective method for routine quality control where high sample throughput is not a primary concern and the impurity profile is well-characterized.
-
HPLC is the method of choice for regulatory submissions and in-depth purity profiling due to its high specificity and sensitivity, allowing for the separation and quantification of individual impurities.
-
GC is a suitable alternative to HPLC, particularly if the potential impurities are volatile and thermally stable.
For drug development and research environments where a comprehensive understanding of the impurity profile is essential, chromatographic methods (HPLC or GC) are recommended. However, for process monitoring and quality control in a manufacturing setting, a well-validated titration method can provide reliable and accurate results with significant cost savings.
Comparison of different brominating agents for 4'-isobutylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-4'-isobutylpropiophenone is a critical step in the production of several active pharmaceutical ingredients. The selection of an appropriate brominating agent is paramount to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of common brominating agents for the alpha-bromination of 4'-isobutylpropiophenone, supported by experimental data from analogous reactions.
Performance Comparison of Brominating Agents
The following table summarizes the performance of various brominating agents for the α-bromination of propiophenone derivatives. Data for 4'-isobutylpropiophenone is supplemented with data from structurally similar compounds where direct experimental values are unavailable.
| Brominating Agent | Substrate | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Selectivity | Ref. |
| Elemental Bromine (Br₂) ** | 4'-Chloroacetophenone | AlCl₃ (cat.) / Ether | Not Specified | Ice Bath to RT | 88-96 | α-bromination | [1] |
| N-Bromosuccinimide (NBS) | Acetophenone | Acidic Al₂O₃ / Methanol | 10-20 min | Reflux | 89 | α-bromination | [2] |
| Copper(II) Bromide (CuBr₂) ** | 4'-Chloroacetophenone | Acetic Acid | 3 h | 90 °C | ~60 | α-bromination | [3] |
| Pyridine Hydrobromide Perbromide | 4'-Chloroacetophenone | Acetic Acid | 3 h | 90 °C | 85 | α-bromination | [3] |
Note: Yields and reaction conditions for 4'-chloroacetophenone and acetophenone are used as representative examples for the bromination of 4'-isobutylpropiophenone due to their structural similarity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
**1. Bromination with Elemental Bromine (Br₂) **
This protocol is adapted from the bromination of acetophenone.[1]
Procedure:
-
A solution of 4'-isobutylpropiophenone (1 equivalent) in pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.
-
The solution is cooled in an ice bath, and a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 equivalents) is introduced.
-
Bromine (1 equivalent) is added gradually from the separatory funnel with stirring, at a rate of about 1 mL per minute.
-
After the addition is complete, the ether and dissolved hydrogen bromide are removed immediately under reduced pressure.
-
The resulting crude 2-bromo-4'-isobutylpropiophenone is then purified, typically by recrystallization.
Bromination with N-Bromosuccinimide (NBS)
This protocol is based on the α-bromination of aralkyl ketones using NBS catalyzed by active aluminum oxide.[2]
Procedure:
-
To a solution of 4'-isobutylpropiophenone (1 equivalent) in methanol, N-bromosuccinimide (1.2 equivalents) and acidic aluminum oxide (10% w/w) are added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 10-20 minutes), the reaction mixture is cooled to room temperature.
-
The aluminum oxide is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
**3. Bromination with Copper(II) Bromide (CuBr₂) **
This protocol is a general method for the selective α-bromination of ketones.[4]
Procedure:
-
A suspension of copper(II) bromide (2 equivalents) in a mixture of chloroform and ethyl acetate is heated to reflux.
-
4'-Isobutylpropiophenone (1 equivalent) is added to the refluxing suspension.
-
The reaction is monitored by the disappearance of the black CuBr₂ and the evolution of hydrogen bromide gas.
-
Upon completion, the reaction mixture is cooled, and the insoluble copper(I) bromide is removed by filtration.
-
The filtrate, containing the desired product, can be used directly for subsequent reactions or evaporated and purified.
Bromination with Pyridine Hydrobromide Perbromide
This protocol is adapted from the bromination of 4-chloroacetophenone.[3]
Procedure:
-
In a round-bottom flask equipped with a condenser, 4'-isobutylpropiophenone (1 equivalent), pyridine hydrobromide perbromide (1.1 equivalents), and acetic acid are combined.
-
The reaction mixture is stirred and heated at 90 °C for 3 hours.
-
After cooling, the reaction mixture is poured into water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the α-bromination of 4'-isobutylpropiophenone.
Logical Relationship of Bromination Selectivity
The selectivity of the bromination reaction (α-position vs. aromatic ring) is influenced by the reaction conditions and the nature of the brominating agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Efficacy of 4'-Isobutyl-2,2-dibromopropiophenone in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step pathways where efficiency, yield, and environmental impact are critical considerations. This guide provides a comparative analysis of a potential synthetic route utilizing 4'-Isobutyl-2,2-dibromopropiophenone, primarily in the context of synthesizing 2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen. The performance of this pathway is benchmarked against the well-established Boots and BHC/Hoechst industrial syntheses of ibuprofen.
Introduction to the Synthetic Utility of this compound
This compound is an α,α-dihaloketone. Such compounds are valuable intermediates in organic synthesis, primarily due to their ability to undergo the Favorskii rearrangement. This reaction facilitates the transformation of α-halo ketones into carboxylic acid derivatives, and in the case of α,α-dihaloketones, can lead to the formation of α,β-unsaturated acids or esters. This reactivity profile suggests a potential pathway for the synthesis of ibuprofen or its precursors.
The proposed synthetic route commences with the bromination of 4'-isobutylpropiophenone to yield this compound. This intermediate can then undergo a Favorskii rearrangement to produce 2-(4-isobutylphenyl)propenoic acid or its ester, which can subsequently be reduced to ibuprofen.
Comparative Analysis of Synthetic Routes
The efficacy of the this compound pathway is best understood when compared to the historical and current industrial methods for ibuprofen synthesis: the Boots process and the BHC (Boots-Hoechst-Celanese) process.
| Metric | Proposed this compound Pathway | Boots Synthesis | BHC/Hoechst Synthesis |
| Starting Material | 4'-Isobutylpropiophenone | Isobutylbenzene | Isobutylbenzene |
| Key Intermediate | This compound | 2-(4-isobutylphenyl)acetonitrile | 1-(4-isobutylphenyl)ethanol |
| Number of Steps | ~3-4 (from isobutylbenzene) | 6 | 3 |
| Overall Yield | Not explicitly reported; dependent on Favorskii rearrangement efficiency | ~40%[1][2] | ~77-80%[1][3] |
| Atom Economy | Moderate (loss of 2 HBr) | ~40%[1][3] | ~77% (99% with acetic acid recovery)[2] |
| Key Reactions | Bromination, Favorskii Rearrangement, Reduction | Friedel-Crafts Acylation, Darzens Condensation, Hydrolysis, Oximation, Dehydration, Hydrolysis | Friedel-Crafts Acylation, Hydrogenation, Carbonylation |
| Reagents of Note | Bromine, Strong Base (e.g., NaOMe) | AlCl₃, Ethyl chloroacetate, Hydroxylamine, Acetic anhydride | HF (catalyst and solvent), Raney Nickel, Palladium catalyst, CO |
Experimental Protocols
Detailed experimental protocols for the industrial synthesis of ibuprofen are proprietary. However, based on established chemical principles, the following methodologies can be outlined.
Proposed Synthesis via this compound
Step 1: Synthesis of 4'-Isobutylpropiophenone 4'-Isobutylpropiophenone can be synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride using a Lewis acid catalyst such as aluminum chloride.
Step 2: Synthesis of this compound 4'-Isobutylpropiophenone is treated with at least two equivalents of a brominating agent, such as bromine in a suitable solvent like methanol or acetic acid, often with acid catalysis, to achieve dibromination at the α-position to the carbonyl group.
Step 3: Favorskii Rearrangement of this compound The dibromoketone is subjected to a Favorskii rearrangement using a strong base. For the synthesis of the corresponding ester, an alkoxide such as sodium methoxide in methanol is used. The reaction mixture is typically heated to drive the rearrangement.[1] This would yield methyl 2-(4-isobutylphenyl)propenoate.
Step 4: Reduction to Ibuprofen The resulting α,β-unsaturated ester is then reduced to the saturated carboxylic acid, ibuprofen. This can be achieved through catalytic hydrogenation, which reduces the double bond, followed by hydrolysis of the ester.
Boots Synthesis of Ibuprofen
The Boots process, developed in the 1960s, is a six-step synthesis starting from isobutylbenzene.[4][5] It has a significantly lower atom economy compared to more modern methods.[1][3]
Experimental Workflow for Boots Synthesis of Ibuprofen
Caption: The six-step Boots synthesis of ibuprofen.
BHC/Hoechst Synthesis of Ibuprofen
Introduced in the 1990s, the BHC process is a greener, three-step synthesis with a much-improved atom economy.[1][2]
Experimental Workflow for BHC/Hoechst Synthesis of Ibuprofen
Caption: The three-step BHC/Hoechst synthesis of ibuprofen.
Proposed Favorskii Rearrangement Pathway
The core of the proposed synthetic route lies in the Favorskii rearrangement of this compound. This reaction proceeds through a cyclopropanone intermediate.
Signaling Pathway for Favorskii Rearrangement
Caption: Mechanism of the Favorskii rearrangement.
Conclusion
The synthetic pathway involving this compound presents an interesting academic alternative for the synthesis of ibuprofen precursors. Its core, the Favorskii rearrangement, is a powerful tool for carbon skeleton manipulation. However, when compared to the highly optimized BHC/Hoechst process, this route appears less efficient for industrial-scale production. The BHC process stands out for its superior atom economy, fewer steps, and the use of recyclable catalysts, making it a benchmark for green chemistry in pharmaceutical manufacturing.[1][2][3] The Boots synthesis, while historically significant, is largely obsolete due to its poor atom economy and generation of substantial waste.[1][2][5]
Further research into the specific yields and reaction conditions for the Favorskii rearrangement of this compound would be necessary to fully assess its viability. However, based on the current understanding of established industrial processes, the BHC/Hoechst synthesis remains the more efficacious and environmentally responsible method for the large-scale production of ibuprofen.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 3. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of α-Monobromo and α-Dibromo Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of one or two bromine atoms at the alpha-position of a ketone profoundly influences its reactivity, opening up distinct synthetic pathways. This guide provides a comparative analysis of α-monobromo and α-dibromo ketones in key synthetic transformations, supported by experimental data and detailed protocols.
I. Comparative Reactivity and Applications
α-Monobromo and α-dibromo ketones are both valuable electrophilic building blocks in organic synthesis. However, the presence of a second bromine atom in α-dibromo ketones often leads to different reaction outcomes and can offer advantages in terms of reactivity and reaction conditions.
Key Differences in Reactivity:
-
Nucleophilic Substitution: Both classes of compounds readily undergo nucleophilic substitution. However, the increased electrophilicity of the carbonyl carbon and the presence of a second leaving group in α-dibromo ketones can influence reaction rates and pathways.
-
Favorskii Rearrangement: This rearrangement yields different products depending on the degree of bromination. α-Monobromo ketones typically undergo ring contraction (in cyclic systems) or form carboxylic acid derivatives. In contrast, α,α'-dihalo ketones rearrange to form α,β-unsaturated carboxylic acid derivatives.[1][2]
-
Heterocycle Synthesis: Both are crucial precursors for various heterocycles. Notably, in the Hantzsch thiazole synthesis, α,α-dibromoketones have been reported to be superior alternatives to their monobrominated counterparts, often reacting under milder conditions and in shorter reaction times.[3]
II. Data Presentation: A Comparative Overview
The following tables summarize the comparative performance of α-monobromo and α-dibromo ketones in selected synthetic transformations.
Table 1: Comparison in the Hantzsch Thiazole Synthesis
| Ketone Substrate | Reagent | Conditions | Product | Yield | Reference |
| α-Bromoacetophenone | Thiourea | Ethanol, Reflux | 2-Amino-4-phenylthiazole | High | [4] |
| α,α-Dibromoacetophenone | Aryl thiourea/thioamide | Ethanol, Room Temperature, 10-20 min | 2,4-Disubstituted thiazole | Not specified, but described as superior | [3] |
Table 2: Comparison in the Favorskii Rearrangement
| Ketone Substrate | Reagent | Product | Reference |
| 2-Chlorocyclohexanone (α-monohalo) | Sodium ethoxide | Ethyl cyclopentanecarboxylate | [2] |
| 1,3-Dibromobutan-2-one (α,α'-dihalo) | Sodium ethoxide | Ethyl but-2-enoate | [2] |
III. Experimental Protocols
A. Hantzsch Thiazole Synthesis
1. Using an α-Monobromo Ketone: Synthesis of 2-Amino-4-phenylthiazole
-
Materials: α-Bromoacetophenone, Thiourea, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of α-bromoacetophenone and 1.2 mmol of thiourea in 5 mL of ethanol.
-
Reflux the reaction mixture at 78°C.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.[4]
-
2. Using an α-Dibromo Ketone: Synthesis of 2-Aryl-4-phenylthiazole (General Procedure)
-
Materials: α,α-Dibromoacetophenone, Aryl thioamide, Ethanol.
-
Procedure:
-
In a suitable flask, dissolve the α,α-dibromoacetophenone and the aryl thioamide in ethanol.
-
Stir the solution at room temperature for 10-20 minutes.
-
The product can be isolated by filtration or evaporation of the solvent followed by purification.[3]
-
B. Favorskii Rearrangement
1. Using an α-Monobromo Ketone: Ring Contraction of a Cyclic α-Bromoketone
-
Materials: Cyclic α-bromoketone, Sodium methoxide, Methanol, Diethyl ether.
-
Procedure:
-
Prepare a fresh solution of sodium methoxide in anhydrous methanol.
-
At 0°C, under an inert atmosphere (e.g., Argon), add a solution of the cyclic α-bromoketone (1.0 eq) in anhydrous diethyl ether to the sodium methoxide solution (2.2 eq).
-
Allow the mixture to warm to room temperature and then heat to 55°C for 4 hours.
-
Cool the reaction mixture to 0°C and quench by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[5]
-
2. Using an α,α'-Dibromo Ketone: Synthesis of an α,β-Unsaturated Ester
-
Materials: 1,3-Dibromobutan-2-one, Sodium ethoxide, Ethanol.
-
Procedure (Illustrative):
-
To a solution of sodium ethoxide in ethanol, add 1,3-dibromobutan-2-one.
-
The reaction proceeds to form ethyl but-2-enoate.[2]
-
Work-up would typically involve neutralization, extraction, and purification by distillation or chromatography.
-
IV. Mandatory Visualizations
A. Comparative Reaction Workflow: Hantzsch Thiazole Synthesis
Caption: Comparative workflow for Hantzsch thiazole synthesis.
B. Signaling Pathway: Favorskii Rearrangement Mechanisms
Caption: Mechanistic pathways of the Favorskii rearrangement.
References
A Researcher's Guide to Purifying Halogenated Organic Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purification of halogenated organic compounds presents a unique set of challenges. The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) significantly alters a molecule's polarity, solubility, and reactivity, necessitating a careful selection of purification techniques. This guide provides an objective comparison of three primary purification methods—Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep HPLC), and Crystallization—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your specific needs.
Challenges in Purifying Halogenated Compounds
Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Their unique properties, while beneficial for their intended applications, can complicate purification. For instance, the high electronegativity of fluorine can reduce a molecule's polarity, while the larger halogens like bromine and iodine can increase it. This variability requires a tailored approach to purification. Furthermore, the separation of isomers of halogenated compounds can be particularly challenging.[2]
Comparative Overview of Purification Methods
The choice of purification method depends on several factors, including the desired purity, the amount of sample to be purified, the complexity of the mixture, and available resources. The following table summarizes the key performance indicators for flash chromatography, preparative HPLC, and crystallization in the context of purifying halogenated organic compounds.
| Parameter | Flash Chromatography | Preparative HPLC | Crystallization |
| Purity Achievable | Moderate to High (90-98%) | Very High (>99%) | High to Very High (>98%) |
| Sample Throughput | High (grams to kilograms) | Low to Moderate (milligrams to grams) | Variable (milligrams to kilograms) |
| Speed | Fast | Slow | Slow (requires crystal growth) |
| Cost per Sample | Low | High | Low to Moderate |
| Solvent Consumption | High | Moderate | Low to Moderate |
| Typical Application | Routine purification, intermediate purification | Final purification of high-purity compounds, separation of complex mixtures and isomers | Purification of stable, solid compounds, scalable purification |
Method 1: Flash Chromatography
Flash chromatography is a rapid and cost-effective method for purifying large quantities of compounds, making it ideal for routine or intermediate purification steps.[3] It utilizes a stationary phase, typically silica gel, and a mobile phase that is pushed through the column under moderate pressure.
Experimental Protocol: Purification of a Crude Brominated Aromatic Compound
This protocol outlines the purification of a crude brominated aromatic compound using a flash chromatography system.
1. Sample Preparation:
-
Dissolve 1 gram of the crude brominated compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry-loaded sample. This technique often provides better separation than direct liquid injection.
2. Column and Solvent Selection:
-
Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40g silica column for a 1g sample).
-
Based on thin-layer chromatography (TLC) analysis, determine an appropriate solvent system. For many brominated aromatic compounds, a gradient of hexane and ethyl acetate is effective.
3. Chromatography Run:
-
Equilibrate the column with the initial, low-polarity solvent mixture (e.g., 100% hexane).
-
Load the dry sample onto the column.
-
Run a linear gradient from the initial solvent to a more polar mixture (e.g., from 100% hexane to 50% ethyl acetate in hexane over 20 column volumes).
-
Monitor the elution of compounds using a UV detector.
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by TLC or analytical HPLC to determine the purity of the desired compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Performance Data (Representative)
| Parameter | Value |
| Starting Material | 1 g of crude brominated compound (approx. 85% pure) |
| Yield | 800 mg (80%) |
| Purity | >95% |
| Solvent Consumption | ~1.5 L |
| Run Time | 30-45 minutes |
Workflow Diagram
Caption: Workflow for Flash Chromatography Purification.
Method 2: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a high-resolution purification technique capable of achieving very high purity levels, making it suitable for the final purification of drug candidates, reference standards, and for separating closely related isomers.[3][4][5] It operates at higher pressures than flash chromatography and uses smaller particle size stationary phases. For halogenated compounds, reversed-phase HPLC is common, often employing C18 or specialized columns like Pentafluorophenyl (PFP) phases for enhanced selectivity.[2][6]
Experimental Protocol: Separation of Halogenated Isomers
This protocol describes the separation of two brominated isomers using preparative HPLC.
1. Analytical Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the isomers. A C18 or PFP column can be effective.[2]
-
Optimize the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
2. Scale-Up to Preparative Scale:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter.
-
Adjust the flow rate and injection volume for the larger column. The injection volume can be increased proportionally to the column volume.
3. Purification Run:
-
Dissolve the isomer mixture in the mobile phase or a compatible solvent.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Run the optimized gradient or isocratic method.
-
Monitor the separation using a UV detector.
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to each isomer peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions for each isomer and remove the solvent, often by lyophilization or rotary evaporation.
Performance Data (Representative)
| Parameter | Value |
| Starting Material | 200 mg of an 80:20 mixture of brominated isomers |
| Yield (Isomer 1) | 150 mg (>99% pure) |
| Yield (Isomer 2) | 35 mg (>99% pure) |
| Solvent Consumption | ~500 mL |
| Run Time | 60-90 minutes per injection |
Workflow Diagram
Caption: Workflow for Preparative HPLC Purification.
Method 3: Crystallization
Crystallization is a powerful and scalable purification technique for solid compounds, capable of yielding very high purity products.[7][8] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For halogenated compounds, which are often crystalline solids, this can be a highly effective method.
Experimental Protocol: Recrystallization of 1,4-Dibromobenzene
This protocol is adapted from established laboratory procedures for the recrystallization of 1,4-dibromobenzene.[9][10]
1. Solvent Selection:
-
Choose a solvent in which 1,4-dibromobenzene is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a suitable solvent.[9]
2. Dissolution:
-
Place 2.0 grams of impure 1,4-dibromobenzene into an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate until all the solid dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.
3. Decolorization (if necessary):
-
If the solution is colored (pure 1,4-dibromobenzene is colorless), remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove all traces of the solvent.
Performance Data (Representative)
| Parameter | Value |
| Starting Material | 2.0 g of impure 1,4-dibromobenzene |
| Yield | 1.6 g (80%) |
| Purity | >99% (as determined by melting point) |
| Solvent Consumption | ~30-40 mL |
| Time | 2-3 hours (plus drying time) |
Logical Relationship Diagram
Caption: Logical Steps in the Crystallization Process.
Conclusion
The purification of halogenated organic compounds requires a careful and considered approach. Flash chromatography offers a rapid and scalable solution for routine purifications. Preparative HPLC provides the highest resolution for achieving exceptional purity and separating challenging mixtures. Crystallization stands out as a cost-effective and highly efficient method for purifying solid compounds, often yielding material of very high purity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the optimal method to achieve their purification goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rep.ksu.kz [rep.ksu.kz]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. bia.si [bia.si]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Literature review of synthetic routes involving alpha-dihalo ketones
For researchers, scientists, and professionals in drug development, α-dihalo ketones are pivotal intermediates in organic synthesis. Their unique reactivity allows for the construction of complex molecular architectures found in numerous pharmaceuticals and biologically active compounds. This guide provides a comprehensive literature review of the primary synthetic routes to α-dihalo ketones, offering a comparative analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate practical application.
The synthesis of α-dihalo ketones can be broadly categorized into three main approaches: the direct halogenation of ketones, synthesis from alkyne precursors, and the halogenation of 1,3-dicarbonyl compounds. Each of these routes offers distinct advantages and is suited for different substrate scopes and desired halogen substitutions.
Classification of Synthetic Routes
The following diagram illustrates the logical relationship between the principal synthetic pathways to α-dihalo ketones.
Direct Halogenation of Ketones
The most straightforward approach to α-dihalo ketones is the direct halogenation of a ketone precursor. This method can be performed under acidic or basic conditions, with the choice of conditions influencing the regioselectivity and the degree of halogenation.[1]
Key Features:
-
Acid-catalyzed halogenation: This method proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and as such, the rate is independent of the halogen concentration.[2][3] Typically, this method is suitable for mono-halogenation, as the introduction of a halogen deactivates the enol towards further electrophilic attack. However, with stronger reagents or harsher conditions, dihalogenation can be achieved.
-
Base-mediated halogenation: This pathway involves the formation of an enolate intermediate. The introduction of the first halogen increases the acidity of the remaining α-proton, making the second halogenation faster. This often leads to polyhalogenation and can be exploited for the synthesis of α,α-dihalo ketones, particularly in the haloform reaction.[1]
Comparative Data:
| Starting Material | Halogenating Agent | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetophenone | Br₂ (2.2 equiv) | Glacial AcOH | - | 50 | - | [General Procedure] |
| 1-Phenylethanone | SO₂Cl₂ (excess) | Neat | 12 | RT | 95 | [4] |
| 1-(4-Methoxyphenyl)ethanone | SO₂Cl₂ (excess) | Neat | 12 | RT | 92 | [4] |
| Cyclohexanone | SO₂Cl₂ (excess) | Neat | 12 | RT | 85 | [4] |
| Acetophenone | NCS (2.2 equiv) | NH₄Cl (cat.), CH₃CN | 12 | RT | 96 | [4] |
Experimental Protocol: Dichlorination of Acetophenone with Sulfuryl Chloride [4]
To a stirred solution of acetophenone (1.0 mmol) is added sulfuryl chloride (3.0 mmol) dropwise at room temperature. The reaction mixture is stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,2-dichloro-1-phenylethanone.
Synthesis from Alkynes
The oxyhalogenation of alkynes provides a powerful and regioselective method for the synthesis of α,α-dihaloketones. This transformation involves the simultaneous introduction of a carbonyl group and two halogen atoms across the triple bond.
Key Features:
-
Variety of Halogenating Agents: A range of reagents can be employed, including N-halosuccinimides (NCS, NBS, NIS), providing access to dichloro-, dibromo-, and diiodo-ketones.[5]
-
Catalysis: The reaction is often catalyzed by acids or metal salts to promote the hydration of the alkyne and subsequent halogenation.[5]
-
Electrochemical Methods: Recent advances include electrochemical methods that offer a more sustainable approach to oxyhalogenation.
Comparative Data:
| Starting Material | Halogenating Agent | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | NaBr/PIDA | H₂O | - | RT | up to 99 | [5] |
| 1-Phenyl-1-propyne | NBS (2.2 equiv) | FI-750-M (amphiphile), H₂O | - | RT | - | [6] |
| Diphenylacetylene | Hg(NO₃)₂·H₂O (2 equiv) | DMF | - | 22 | - | [7] |
| Phenylacetylene | CHCl₃ | Electrochemical, Pt electrodes | - | RT | - | [Electrochemical Method] |
| 1-Octyne | N,N-dibromo-p-toluenesulfonamide | - | - | RT | - | [6] |
Experimental Protocol: Synthesis of α,α-Dibromoketones from Alkynes using NaBr/PIDA in Water [5]
To a solution of the terminal alkyne (1.0 mmol) and NaBr (2.5 mmol) in water (5 mL) is added (diacetoxyiodo)benzene (PIDA) (1.2 mmol). The reaction mixture is stirred at room temperature until the alkyne is consumed (monitored by TLC). The mixture is then extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the corresponding α,α-dibromoketone.
Halogenation of 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl compounds, such as β-keto esters and β-diketones, are excellent precursors for the synthesis of α,α-dihalo ketones. The acidic methylene proton between the two carbonyl groups facilitates facile halogenation. Subsequent deacylation or decarboxylation yields the desired α,α-dihalo ketone.
Key Features:
-
High Reactivity: The active methylene group is highly susceptible to electrophilic halogenation.
-
Versatility: This method allows for the synthesis of a wide range of α,α-dihalo ketones with different substitution patterns.
-
Two-Step Process: The synthesis typically involves two distinct steps: halogenation followed by cleavage of one of the carbonyl groups.
Comparative Data:
| Starting Material | Halogenating Agent | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | SO₂Cl₂ | Neat, RT, 12h | - | [4] |
| Dibenzoylmethane | SO₂Cl₂ | Neat, RT, 12h | 98 | [4] |
| Dimedone | Nitryl chloride | - | - | [8] |
| β-Keto ester | - | Alkylation with dihalomethane | - | [9] |
Experimental Protocol: Dichlorination of Dibenzoylmethane [4]
To dibenzoylmethane (1.0 mmol) is added sulfuryl chloride (3.0 mmol) at room temperature, and the mixture is stirred for 12 hours. After the reaction is complete, the mixture is carefully poured into ice water and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2,2-dichloro-1,3-diphenylpropane-1,3-dione.
Conclusion
The choice of synthetic route for a specific α-dihalo ketone depends on several factors, including the availability of starting materials, the desired halogen, and the tolerance of other functional groups within the molecule. Direct halogenation of ketones is often the most atom-economical approach but can suffer from selectivity issues. Synthesis from alkynes provides excellent control of regioselectivity and is applicable to a broad range of substrates. The halogenation of 1,3-dicarbonyl compounds offers a reliable method for accessing diverse α,α-dihalo ketones, albeit through a two-step process. By carefully considering these factors and the experimental data presented, researchers can select the most appropriate and efficient method for their synthetic needs.
References
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4'-Isobutyl-2,2-dibromopropiophenone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4'-Isobutyl-2,2-dibromopropiophenone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general hazardous waste protocols.
Immediate Safety and Handling
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. In case of a spill, isolate the area and absorb the material with an inert absorbent material (e.g., vermiculite, sand), which must then be disposed of as hazardous waste.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must comply with local, state, and federal regulations. The following is a general protocol based on best practices for the disposal of halogenated organic waste.
1. Waste Identification and Segregation:
-
Crucially, this compound is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][2][3][4][5]
-
Do not mix this waste with non-halogenated solvents, as this will complicate and increase the cost of disposal.[3][5]
-
Avoid mixing with other incompatible waste streams such as strong acids, bases, or oxidizers.[6]
2. Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must be in good condition with a secure, screw-top cap.[2][6]
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[2]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of potential leaks.
-
Store away from sources of ignition, as related compounds are flammable.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a hazardous waste pickup.[6][7]
-
Provide the EHS department with accurate information about the waste composition.
-
Never dispose of this compound down the drain or in regular trash. [2][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Halogenated Organic Waste Stream | [1][3][4][5] |
| Container Type | Chemically compatible, leak-proof with screw-top cap | [2][6] |
| Container Fill Level | Max 80% of total volume | - |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [6][7] |
| Drain/Trash Disposal | Strictly Prohibited | [2][8] |
Experimental Protocol for Waste Collection
This protocol outlines the standard procedure for collecting waste this compound in a laboratory setting.
Materials:
-
Dedicated and labeled "Halogenated Organic Waste" container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Funnel (if necessary)
-
Waste log sheet
Procedure:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste transfers within a functioning chemical fume hood.
-
Carefully open the designated halogenated organic waste container.
-
If transferring from a smaller vessel, use a stable funnel to prevent spillage.
-
Slowly pour the this compound waste into the container.
-
Securely close the waste container cap.
-
Record the added quantity and date on the container label and/or a laboratory waste log.
-
Place the container back into its designated secondary containment within the SAA.
-
Clean any minor drips on the exterior of the container with a suitable solvent and a disposable wipe, disposing of the wipe as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 4'-Isobutyl-2,2-dibromopropiophenone
Disclaimer: No specific Safety Data Sheet (SDS) for 4'-Isobutyl-2,2-dibromopropiophenone (CAS No. 104483-05-8) is publicly available. The following guidance is based on the safety protocols for structurally similar compounds, such as 4'-Isobutylacetophenone and general procedures for handling halogenated organic compounds and α-bromoketones. This information should be used as a supplement to, not a replacement for, a thorough risk assessment conducted by qualified personnel.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of α-bromines on a ketone structure, this compound is expected to be a lachrymator (induces tearing) and a skin and respiratory tract irritant. The isobutylphenyl group may also contribute to systemic toxicity and environmental hazards. The recommended PPE is therefore conservative to ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin Protection | Wear a flame-retardant lab coat. Use chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and change them immediately if contaminated.[1] Pant legs should be worn outside of boots. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
| Footwear | Closed-toe, chemical-resistant footwear is required.[1] Leather and canvas shoes are not appropriate as they can absorb chemicals.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict protocol is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment and reagents.
-
-
Handling:
-
Conduct all manipulations of the compound within the fume hood.
-
Carefully weigh the required amount of the solid compound, avoiding the creation of dust.
-
Slowly add the compound to the solvent or reaction mixture.
-
-
Cleanup:
-
After the procedure, decontaminate all surfaces and equipment.
-
Dispose of waste according to the disposal plan (Section 3).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures. Halogenated organic wastes must be segregated from non-halogenated streams.[2][3]
Table 2: Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Compound | Labeled, sealed container for halogenated organic solids. | Dispose through the institution's hazardous waste management program. |
| Contaminated Solvents (e.g., Dichloromethane) | Labeled, sealed container for halogenated organic liquids.[2] | Keep the container closed when not in use.[1][4] Do not mix with non-halogenated waste.[5] |
| Contaminated PPE (Gloves, etc.) | Labeled, sealed plastic bag for solid hazardous waste. | Dispose of as solid chemical waste. |
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Spill Response Workflow Diagram
Caption: Emergency response workflow for a chemical spill.
Immediate Actions for a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Assess: For very small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For larger spills, await the EHS response team.
-
Cleanup (for small, manageable spills):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Ensure the area is well-ventilated.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
